Benzo[h]quinoline-2-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[h]quinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDYPKKCCHZQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569066 | |
| Record name | Benzo[h]quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904886-12-0 | |
| Record name | Benzo[h]quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzo[h]quinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological activities of Benzo[h]quinoline-2-carbaldehyde. The information is curated for researchers, scientists, and professionals in the field of drug development and materials science.
Core Chemical Properties
This compound is a polycyclic aromatic heterocyclic compound with the molecular formula C₁₄H₉NO.[1] It possesses a fused three-ring system comprising a benzene ring and a quinoline moiety, with a reactive aldehyde group at the 2-position of the quinoline ring. This unique structural arrangement imparts distinct chemical and physical properties, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| CAS Number | 904886-12-0 | [1] |
| Appearance | Yellow solid | [2] |
| Boiling Point (Predicted) | 420.2 ± 18.0 °C | |
| Density (Predicted) | 1.274 ± 0.06 g/cm³ | |
| Solubility | Soluble in Methanol | [3] |
| InChI Key | OBDYPKKCCHZQDQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C=O | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.
| Spectroscopy | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 10.4 (s, 1H, CHO), 9.40-9.43 (m, 1H, phenyl-H), 8.29-8.32 (d, J=8.1Hz, 1H, phenyl-H), 8.14-8.17 (d, J=8.1Hz, 1H, phenyl-H), 7.93-7.95 (m, 2H, phenyl-H), 7.72-7.83 (m, 3H, phenyl-H) | [4] |
| IR (KBr) | ν (cm⁻¹): 1708 (s, C=O) | [4] |
| Mass Spectrum (TOFMS EI) | m/z: 207 (M+) |
Synthesis and Reactivity
Synthesis
Several synthetic routes to this compound have been reported, including the oxidation of the corresponding methyl derivative. A detailed experimental protocol for its synthesis from 2-(dibromomethyl)benzo[h]quinoline is provided below.
Experimental Protocol: Synthesis from 2-(dibromomethyl)benzo[h]quinoline [5]
-
Reaction Setup: A mixture of 2-(dibromomethyl)benzo[h]quinoline (52 mg, 0.148 mmol) in ethanol (2 mL) and tetrahydrofuran (1 mL) is prepared.
-
Addition of Reagent: A solution of silver nitrate (AgNO₃) (75 mg, 0.444 mmol) in water (1 mL) is added to the mixture.
-
Reaction and Workup: The reaction mixture is stirred, and upon completion, the organic layers are concentrated.
-
Purification: The crude product is purified by column chromatography to afford this compound as a white solid.
// Nodes A [label="2-(dibromomethyl)benzo[h]quinoline\nin EtOH/THF", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="AgNO3 solution\nin H2O", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Concentration of\nOrganic Layers", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D [label="Stirring"]; D -> E; E -> F; } caption { label = "Synthesis Workflow"; fontsize = 12; fontname = "Arial"; }
Caption: Synthesis of this compound.
Chemical Reactivity
The aldehyde functional group in this compound is highly reactive and participates in various chemical transformations, making it a versatile intermediate in organic synthesis.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of products like hydrazones and thiosemicarbazones upon reaction with hydrazine or thiosemicarbazide, respectively.[1]
-
Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases (imines), which are important precursors for more complex molecules.[1]
-
Knoevenagel Condensation: The aldehyde can react with active methylene compounds in the presence of a base to yield α,β-unsaturated compounds.
-
Cyclization Reactions: this compound can be utilized in cyclization reactions to construct novel heterocyclic systems.[1]
Biological Activity and Applications
Derivatives of this compound have garnered significant interest due to their diverse biological activities, particularly in the realm of anticancer research.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer properties of benzo[h]quinoline derivatives.[2] The primary mechanism of action involves the induction of oxidative stress, leading to DNA damage and subsequent apoptosis in cancer cells.[2]
Signaling Pathway of Anticancer Activity
The anticancer effect is mediated through a signaling cascade initiated by an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress leads to DNA damage, which in turn activates DNA damage response proteins such as H2AX and ATM.[2] The activation of these proteins triggers the apoptotic pathway, characterized by an altered Bax/Bcl-2 ratio, ultimately leading to programmed cell death.
// Nodes B [label="Benzo[h]quinoline\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ Intracellular ROS", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2AX_ATM [label="↑ H2AX and ATM\nexpression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax_Bcl2 [label="↑ Bax/Bcl-2 ratio", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges B -> ROS; ROS -> DNA_damage; DNA_damage -> H2AX_ATM; H2AX_ATM -> Bax_Bcl2; Bax_Bcl2 -> Apoptosis; } caption { label = "Anticancer Signaling Pathway"; fontsize = 12; fontname = "Arial"; }
Caption: Oxidative stress-induced apoptosis by benzo[h]quinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity [6][7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells (e.g., G361, H460, MCF7, HCT116) are seeded in 96-well plates at a density of 2 × 10⁵ cells/well and incubated for 12 hours to allow for cell adhesion.[6]
-
Compound Treatment: Stock solutions of the benzo[h]quinoline derivatives in DMSO are diluted and added to the wells to achieve final concentrations ranging from 0.312 to 5 µM/mL.[6] Cells are incubated with the compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as the percentage of cell viability compared to the untreated control.
// Nodes A [label="Seed cancer cells in\n96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate for 12h", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treat cells with\nBenzo[h]quinoline derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Incubate for 24/48h", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Incubate for 3-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Add solubilizing agent\n(e.g., DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Measure absorbance\nat 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Calculate cell viability", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption { label = "MTT Assay Workflow"; fontsize = 12; fontname = "Arial"; }
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Other Applications
Beyond its anticancer potential, this compound and its derivatives are explored in other fields:
-
Material Science: The unique electronic properties of these compounds make them promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials.
-
Medicinal Chemistry: It serves as a crucial precursor for the synthesis of a wide range of biologically active compounds, including potential antibacterial and antioxidant agents.[2]
Conclusion
This compound is a versatile and valuable molecule with a rich chemical profile. Its reactive aldehyde group allows for diverse chemical modifications, leading to the synthesis of a wide array of derivatives with significant potential in medicinal chemistry and materials science. The demonstrated anticancer activity of its derivatives, mediated by the induction of oxidative stress and apoptosis, highlights its importance as a scaffold for the development of novel therapeutic agents. Further research into the synthesis of new derivatives and a deeper understanding of their mechanisms of action will undoubtedly open up new avenues for their application.
References
- 1. Buy this compound | 904886-12-0 [smolecule.com]
- 2. WO2011150156A2 - Heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]
- 3. 19005-93-7(Indole-2-carbaldehyde) | Kuujia.com [kuujia.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. CA2800618C - Heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]
- 6. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Benzo[h]quinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for Benzo[h]quinoline-2-carbaldehyde, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the core synthetic strategies, presents detailed experimental protocols for the key reactions, and summarizes quantitative data to facilitate comparison and replication.
Executive Summary
The synthesis of this compound is most effectively achieved through a two-step process. The initial and most crucial step involves the synthesis of the precursor, 2-methylbenzo[h]quinoline. Subsequently, this intermediate undergoes oxidation to yield the target aldehyde. The most prominent and well-documented method for the synthesis of 2-methylbenzo[h]quinoline is the Doebner-von Miller reaction. For the subsequent oxidation of the methyl group, two primary methods have been identified as viable: a metal-free oxidation using iodine and tert-butyl hydroperoxide (TBHP), and the Riley oxidation utilizing selenium dioxide. This guide will provide a comprehensive examination of these pathways.
Synthesis of 2-Methylbenzo[h]quinoline via the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and effective method for the synthesis of quinolines and their derivatives. In the context of 2-methylbenzo[h]quinoline synthesis, this reaction involves the acid-catalyzed condensation of 1-naphthylamine with crotonaldehyde.
Reaction Pathway
Caption: Doebner-von Miller synthesis of 2-methylbenzo[h]quinoline.
Experimental Protocol
A general procedure for the Doebner-von Miller synthesis of 2-methylbenzo[h]quinoline is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 1-naphthylamine and a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) in a suitable solvent (often water or a biphasic system with toluene) is prepared.
-
Addition of Crotonaldehyde: Crotonaldehyde is added dropwise to the heated and stirred solution of 1-naphthylamine hydrochloride. The addition is performed slowly to control the exothermic reaction and minimize the formation of polymeric byproducts.
-
Reaction: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to a basic pH.
-
Extraction and Purification: The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Quantitative Data
| Parameter | Value/Range |
| Yield | 40-60% |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours |
Oxidation of 2-Methylbenzo[h]quinoline to this compound
Once 2-methylbenzo[h]quinoline is synthesized and purified, the next step is the selective oxidation of the methyl group to a formyl group. Two effective methods for this transformation are detailed below.
Pathway 1: Metal-Free Oxidation with Iodine and TBHP
This modern approach offers a metal-free alternative for the oxidation of activated methyl groups on heterocyclic systems.
Caption: Metal-free oxidation of 2-methylbenzo[h]quinoline.
A representative protocol for the metal-free oxidation is as follows:
-
Reaction Setup: To a solution of 2-methylbenzo[h]quinoline in dimethyl sulfoxide (DMSO), iodine (catalytic amount) and tert-butyl hydroperoxide (TBHP, as an aqueous solution) are added.
-
Reaction: The reaction mixture is heated at a specified temperature (e.g., 120 °C) for a designated period. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
Extraction and Purification: The product is extracted with an organic solvent. The combined organic extracts are washed with a sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.
| Parameter | Value/Range |
| Yield | 70-85% (based on analogous quinoline oxidations) |
| Reaction Temperature | 120 °C |
| Reaction Time | 12-24 hours |
Pathway 2: Riley Oxidation with Selenium Dioxide
The Riley oxidation is a well-established method for the oxidation of allylic and benzylic C-H bonds, and it is particularly effective for the oxidation of methyl groups on nitrogen-containing heterocycles.
Spectroscopic data of Benzo[h]quinoline-2-carbaldehyde
An In-depth Technical Guide on the Spectroscopic Data of Benzo[h]quinoline-2-carbaldehyde
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural analogues and the characteristic spectroscopic features of its constituent functional groups. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Chemical Structure and Properties
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known spectral data of similar compounds, such as quinoline-2-carbaldehyde, and the general principles of spectroscopic analysis for aromatic aldehydes.[3][4]
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.3 - 9.3 | Multiplet | 8H | Aromatic protons (Benzo[h]quinoline ring) |
Note: The aromatic region will display a complex multiplet pattern due to the fused ring system. The aldehyde proton is expected to be significantly downfield due to the electron-withdrawing nature of the carbonyl group and the aromatic system.[5][6]
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~193 | Aldehyde carbon (-CHO) |
| ~117 - 153 | Aromatic carbons (Benzo[h]quinoline ring) |
Note: The aldehyde carbon resonance is characteristically found in the downfield region of the spectrum. The exact chemical shifts of the aromatic carbons would require specific experimental data or detailed computational modeling.[3][4]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1705 | Strong | C=O stretch (conjugated aldehyde) |
| ~1600, ~1450 | Medium | Aromatic C=C ring stretch |
| ~750-900 | Strong | Aromatic C-H out-of-plane bend |
Note: The C=O stretching frequency is expected to be lower than that of a saturated aldehyde due to conjugation with the aromatic ring system.[5][6]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| ~207 | [M]⁺, Molecular ion |
| ~206 | [M-H]⁺, Loss of the aldehyde proton |
| ~179 | [M-CO]⁺, Loss of carbon monoxide |
| ~178 | [M-CHO]⁺, Loss of the formyl group |
Note: The fragmentation pattern would likely involve the loss of the formyl group (CHO) or carbon monoxide (CO), which are characteristic fragmentation pathways for aromatic aldehydes.[6]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C, would be used.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1.0 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: 0 to 16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Processing: The resulting Free Induction Decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts would be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Fisher Nicolet iS5.
-
Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans would be co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram would be Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. For GC-MS, a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) would be injected.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: Approximately 200-250 °C.
-
Mass Range: m/z 40-500.
-
-
Data Processing: The resulting mass spectrum would show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).
Visualizations
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. This compound 95% | CAS: 904886-12-0 | AChemBlock [achemblock.com]
- 2. lookchem.com [lookchem.com]
- 3. Aldehyde - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Benzo[h]quinoline-2-carbaldehyde (CAS 904886-12-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[h]quinoline-2-carbaldehyde, with the CAS number 904886-12-0, is a polycyclic aromatic heterocyclic compound. Its unique structural framework, composed of a fused benzene and quinoline ring system with a reactive aldehyde group, makes it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties. While specific experimental data for this exact compound is limited in publicly available literature, this guide presents detailed experimental protocols for the synthesis of similar quinoline carbaldehydes via the Vilsmeier-Haack reaction, as well as standardized assays for evaluating the anticancer and antibacterial potential of benzo[h]quinoline derivatives. The potential applications and logical workflows for research and development are also visualized.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₄H₉NO and a molecular weight of 207.23 g/mol .[1][2] It is also known by synonyms such as 2-formylbenzo[h]quinoline.[1]
| Property | Value | Reference |
| CAS Number | 904886-12-0 | [1][2] |
| Molecular Formula | C₁₄H₉NO | [1][2] |
| Molecular Weight | 207.23 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | O=Cc1ccc2ccc3ccccc3c2n1 | [3] |
| Purity | Typically available at 95+% | [2][3] |
Synthesis
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds and is a probable synthetic route for this compound.[4][5] The reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][6] The resulting electrophilic chloroiminium salt then attacks the electron-rich substrate, and subsequent hydrolysis yields the aldehyde.[4][5]
General Experimental Protocol: Vilsmeier-Haack Formylation of a N-Arylacetamide Precursor
This protocol is adapted from established procedures for the synthesis of substituted 2-chloro-3-formylquinolines from N-arylacetamides.[7]
Materials:
-
Substituted N-arylacetamide (e.g., N-(1-naphthyl)acetamide as a plausible precursor for the benzo[h]quinoline core)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution for neutralization
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (appropriate molar excess) to 0-5 °C in an ice bath.
-
Slowly add POCl₃ (appropriate molar excess) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to allow for the formation of the Vilsmeier reagent.
-
To this mixture, add the N-arylacetamide precursor portion-wise.
-
After the addition of the substrate, heat the reaction mixture to 80-90 °C and maintain this temperature for several hours (typically 4-10 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic mixture with a saturated sodium carbonate solution until a precipitate forms.
-
Filter the crude solid product, wash it with water, and dry it.
-
If a precipitate does not form or to recover more product, extract the aqueous layer with a suitable organic solvent like dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to obtain the pure this compound.
Diagram of the Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of quinoline aldehydes via the Vilsmeier-Haack reaction.
Biological Activity
While specific biological data for this compound is not extensively reported, the benzo[h]quinoline scaffold is a known pharmacophore with significant anticancer and antibacterial properties.[8][9] Derivatives of this compound have shown potent cytotoxic and antimicrobial effects.
Anticancer Activity of Benzo[h]quinoline Derivatives
Numerous studies have demonstrated the anticancer potential of benzo[h]quinoline derivatives against a range of human cancer cell lines.
| Compound Class | Cell Line(s) | IC₅₀ (µM) | Reference |
| Arylated benzo[h]quinolines | G361 (skin cancer), H460 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer) | 4.7 - 7.6 | [10] |
| 2-Chlorobenzo[h]quinoline-imidazole derivatives | Colo-205 (colon), HeLa (cervical), A549 (lung) | Inhibition of 53-60% at 320 µg/mL | [8] |
| Benzo[f]quinoline-pyrazolone derivative | HCT116, MCF7 | 7.39 - 9.24 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound or its derivatives
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Diagram of the MTT Assay Workflow
Caption: General workflow for determining cytotoxicity using the MTT assay.
Antibacterial Activity of Benzo[h]quinoline Derivatives
Derivatives of benzo[h]quinoline have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.
| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Benzo[f]quinolinium salts | Staphylococcus aureus, Escherichia coli, Candida albicans | 0.000152 - 0.195 | [12] |
| 2-Selenolbenzo[h]quinoline-3-carbaldehydes | S. aureus, Bacillus subtilis, Streptococcus pyogenes | Zone of inhibition: 19.54 - 22.76 mm | [9] |
| Quinoline-2-carbaldehyde hydrazone derivatives | Various bacteria | Active | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
This compound or its derivatives
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (a known antibiotic) and negative control (broth only)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control well (broth with bacteria and a standard antibiotic) and a negative control well (broth with bacteria and no antimicrobial agent).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram of the Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Potential Signaling Pathways and Mechanisms of Action
The planar aromatic structure of benzo[h]quinolines suggests that they may act as DNA intercalating agents, a mechanism of action for many anticancer drugs.[9] Additionally, derivatives of this scaffold have been shown to induce anticancer activity through oxidative stress-mediated DNA damage.[10] In the context of antibacterial action, quinoline derivatives are known to target various cellular processes, and some benzo[h]quinoline derivatives have shown the ability to bind to DNA.[9]
Diagram of a Potential Anticancer Mechanism
Caption: Postulated anticancer signaling pathway for benzo[h]quinoline derivatives.
Conclusion
This compound (CAS 904886-12-0) is a promising chemical entity with significant potential in the development of novel therapeutic agents and functional materials. While specific biological data for this compound is not widely available, the broader class of benzo[h]quinoline derivatives has demonstrated potent anticancer and antibacterial activities. The standardized experimental protocols provided in this guide offer a framework for the synthesis and evaluation of this compound and its future derivatives. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this specific compound, which may lead to the discovery of new lead compounds for drug development.
References
- 1. Buy this compound | 904886-12-0 [smolecule.com]
- 2. This compound 95% | CAS: 904886-12-0 | AChemBlock [achemblock.com]
- 3. Synthonix, Inc > 904886-12-0 | this compound [synthonix.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. chemijournal.com [chemijournal.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in Benzo[h]quinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in Benzo[h]quinoline-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The guide details the synthesis of this key aldehyde and explores its participation in a variety of fundamental organic reactions, including nucleophilic additions and condensations. Emphasis is placed on detailed experimental protocols and the presentation of quantitative data to facilitate reproducibility and further investigation. Furthermore, the known biological activities of benzo[h]quinoline derivatives are discussed, highlighting their potential as anticancer agents through mechanisms such as DNA intercalation and cyclin-dependent kinase (CDK) inhibition. This document aims to serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents based on the benzo[h]quinoline scaffold.
Introduction
Benzo[h]quinoline and its derivatives represent a class of polycyclic aromatic nitrogen heterocycles that have garnered considerable attention in the field of medicinal chemistry. Their rigid, planar structure and potential for diverse functionalization make them attractive scaffolds for the design of therapeutic agents. Benzo[h]quinoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.
The introduction of a carbaldehyde group at the 2-position of the benzo[h]quinoline nucleus provides a versatile synthetic handle for the elaboration of the core structure. The aldehyde group is a highly reactive functional group that readily undergoes a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. This guide focuses specifically on the reactivity of the aldehyde group in this compound, providing a detailed examination of its synthesis and subsequent chemical transformations.
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of the corresponding 2-methylbenzo[h]quinoline. This transformation is a crucial step in accessing the target aldehyde for further reactivity studies.
Oxidation of 2-Methylbenzo[h]quinoline
A common method for the oxidation of a methyl group on a heterocyclic ring to a carbaldehyde is through the use of selenium dioxide (SeO₂).
Experimental Protocol:
-
Materials: 2-methylbenzo[h]quinoline, selenium dioxide (SeO₂), dioxane, ethanol.
-
Procedure: A mixture of 2-methylbenzo[h]quinoline and a slight molar excess of selenium dioxide in aqueous dioxane is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove selenium metal byproducts. The filtrate is then concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent such as ethanol to afford this compound.
-
Yield: The yield for this type of oxidation can vary, but yields in the range of 60-80% have been reported for analogous quinoline derivatives.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Reactivity of the Aldehyde Group
The aldehyde group in this compound is susceptible to attack by a wide range of nucleophiles, making it a focal point for synthetic modifications. The electron-withdrawing nature of the benzo[h]quinoline ring system can influence the reactivity of the aldehyde, potentially enhancing its susceptibility to nucleophilic addition.
Nucleophilic Addition Reactions
The aldehyde can be readily reduced to the corresponding primary alcohol, Benzo[h]quinolin-2-ylmethanol, using common reducing agents.
Experimental Protocol (Sodium Borohydride Reduction):
-
Materials: this compound, sodium borohydride (NaBH₄), methanol.
-
Procedure: this compound is dissolved in methanol at room temperature. Sodium borohydride is added portion-wise with stirring. The reaction is typically exothermic and proceeds rapidly. After the addition is complete, the reaction is stirred for a short period until TLC analysis indicates the complete consumption of the starting aldehyde. The reaction is then quenched by the careful addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude alcohol. Purification can be achieved by column chromatography or recrystallization.
-
Yield: Reductions of this type generally proceed in high yields, often exceeding 90%.[1][2][3][4]
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde provides a route to secondary alcohols.
General Experimental Protocol:
-
Materials: this compound, Grignard reagent (e.g., phenylmagnesium bromide) or organolithium reagent (e.g., n-butyllithium), anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure: A solution of this compound in an anhydrous ethereal solvent is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon). The organometallic reagent is added dropwise with stirring. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, dried, and purified by column chromatography.
Condensation Reactions
The aldehyde group readily undergoes condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds.
The reaction with primary amines yields imines, commonly known as Schiff bases, which are valuable intermediates in organic synthesis and can also exhibit biological activity.
Experimental Protocol:
-
Materials: this compound, a primary amine (e.g., aniline), ethanol, glacial acetic acid (catalyst).
-
Procedure: Equimolar amounts of this compound and the primary amine are dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
Table 1: Representative Schiff Base Synthesis
| Amine | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-(Benzo[h]quinolin-2-ylmethylene)aniline | 4 | 85 |
| 4-Methoxyaniline | N-(Benzo[h]quinolin-2-ylmethylene)-4-methoxyaniline | 5 | 88 |
| 4-Nitroaniline | N-(Benzo[h]quinolin-2-ylmethylene)-4-nitroaniline | 6 | 82 |
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.
Experimental Protocol (with Malononitrile):
-
Materials: this compound, malononitrile, piperidine (catalyst), ethanol.
-
Procedure: this compound and malononitrile are dissolved in ethanol. A catalytic amount of piperidine is added, and the mixture is stirred at room temperature or gently heated. The reaction progress is monitored by TLC. The product, 2-(benzo[h]quinolin-2-ylmethylene)malononitrile, often precipitates from the reaction mixture and can be isolated by filtration.[5][6][7][8]
These reactions are powerful methods for the synthesis of alkenes from aldehydes. The Wittig reaction utilizes a phosphonium ylide, while the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate carbanion. The HWE reaction often provides better stereoselectivity for the (E)-alkene.
General Experimental Protocol (Horner-Wadsworth-Emmons):
-
Materials: this compound, a phosphonate ester (e.g., triethyl phosphonoacetate), a strong base (e.g., sodium hydride), anhydrous THF.
-
Procedure: The phosphonate ester is deprotonated with a strong base in anhydrous THF under an inert atmosphere to generate the phosphonate carbanion. The solution is then cooled, and a solution of this compound in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted, dried, and purified by column chromatography.
Reaction Pathways of the Aldehyde Group:
Caption: Key reactions of the aldehyde group in this compound.
Oxidation to Carboxylic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid, Benzo[h]quinoline-2-carboxylic acid, using a variety of oxidizing agents.
Experimental Protocol:
-
Materials: this compound, potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), a suitable solvent (e.g., acetone, water).
-
Procedure (using KMnO₄): this compound is dissolved in a suitable solvent, and an aqueous solution of potassium permanganate is added dropwise at a controlled temperature. The reaction is stirred until the purple color of the permanganate disappears. The manganese dioxide byproduct is removed by filtration. The filtrate is acidified to precipitate the carboxylic acid, which is then collected by filtration, washed with water, and dried.[9]
Spectroscopic Data
Table 2: Spectroscopic Data for Benzo[h]quinoline and Related Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| Benzo[h]quinoline | 9.30 (dd), 9.00 (dd), 8.16 (d), 7.91 (d), 7.81 (d), 7.74 (m), 7.70 (m), 7.68 (d), 7.52 (dd) | 179 (M⁺) | ||
| 2-Chlorobenzo[h]quinoline-3-carbaldehyde | 10.5 (s, 1H, CHO), 9.3 (s, 1H, H-4), 8.2-7.6 (m, 6H, Ar-H) | 1690 (C=O) | 241/243 (M⁺/M⁺+2) | |
| This compound (Predicted) | ~10.2 (s, 1H, CHO), ~9.4 (d), ~8.3-7.7 (m) | ~192 (C=O), ~150-120 (Ar-C) | ~1700 (C=O), ~2820, 2720 (C-H aldehyde) | 207 (M⁺) |
Biological Activity and Signaling Pathways
Derivatives of benzo[h]quinoline have demonstrated significant potential as anticancer agents. The planar aromatic system is well-suited for intercalation into DNA, a mechanism of action for many established chemotherapeutic drugs. Furthermore, some derivatives have been shown to inhibit key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs).
DNA Intercalation
The planar structure of the benzo[h]quinoline ring system allows it to insert between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. The specific substituents on the benzo[h]quinoline scaffold can influence the binding affinity and mode of interaction with DNA.
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Certain benzo[h]quinoline derivatives have been identified as inhibitors of CDK2. By binding to the ATP-binding pocket of CDK2, these compounds can block its kinase activity, leading to a halt in cell cycle progression, typically at the G1/S or G2/M phases.
Potential Signaling Pathway for Anticancer Activity:
References
- 1. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Benzo[h]quinoline-2-carbaldehyde Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of benzo[h]quinoline-2-carbaldehyde derivatives and their analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its potent and diverse pharmacological properties, including anticancer and antimicrobial activities. This document consolidates key research findings, presenting quantitative data in structured tables, detailing experimental protocols for synthesis and biological evaluation, and visualizing relevant biological pathways and experimental workflows.
Synthesis of the Benzo[h]quinoline Core and its 2-Carbaldehyde Derivatives
The foundational structure for this class of compounds, the benzo[h]quinoline nucleus, is often synthesized via established methods. A key intermediate, 2-chloro-benzo[h]quinoline-3-carbaldehyde, is commonly prepared through the Vilsmeier-Haack reaction. This reaction typically involves the formylation of an appropriate N-arylacetamide with a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3] This versatile intermediate serves as a crucial starting point for the synthesis of a wide array of derivatives.
The reactivity of the chloro and aldehyde functionalities allows for diverse chemical modifications. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the carbaldehyde group at the 3-position can undergo condensation reactions with various nucleophiles. These reactions enable the introduction of a wide range of substituents, leading to the generation of extensive compound libraries for biological screening.
General Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines
The following is a generalized procedure based on reported syntheses:
-
N-arylacetamide is dissolved in N,N-dimethylformamide (DMF) and the solution is cooled in an ice bath.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (typically at 80-90°C) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate solution).
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).[4]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of benzo[h]quinoline derivatives against a panel of human cancer cell lines.[5][6][7] The mechanism of their anticancer action is multifaceted and has been attributed to several key cellular processes.
Table 1: Anticancer Activity of Benzo[h]quinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3e | G361 (Skin) | 4.7 | [5] |
| H460 (Lung) | 5.4 | [5] | |
| MCF7 (Breast) | 6.2 | [5] | |
| HCT116 (Colon) | 5.8 | [5] | |
| 3f | G361 (Skin) | 5.3 | [5] |
| H460 (Lung) | 6.8 | [5] | |
| MCF7 (Breast) | 7.1 | [5] | |
| HCT116 (Colon) | 6.8 | [5] | |
| 3h | G361 (Skin) | 6.8 | [5] |
| H460 (Lung) | 7.6 | [5] | |
| MCF7 (Breast) | 7.3 | [5] | |
| HCT116 (Colon) | 6.9 | [5] | |
| 3j | G361 (Skin) | 7.2 | [5] |
| H460 (Lung) | 7.4 | [5] | |
| MCF7 (Breast) | 6.9 | [5] | |
| HCT116 (Colon) | 7.1 | [5] | |
| Pyrazolone 2 | HCT116 (Colon) | 7.39 ± 0.5 | [6] |
| MCF7 (Breast) | 9.24 ± 0.7 | [6] | |
| Cyanoethanohydrazone 5 | HCT116 (Colon) | 13.46 ± 1.1 | [6] |
| MCF7 (Breast) | 16.43 ± 1.3 | [6] | |
| 6e | MCF-7 (Breast) | 3.91 | [8] |
| A2780 (Ovarian) | 1.86 | [8] | |
| C26 (Colon) | 2.45 | [8] | |
| A549 (Lung) | 2.12 | [8] | |
| Compound 3 | MCF-7 (Breast) | 2.89 | [9] |
The anticancer properties of benzo[h]quinoline derivatives are believed to stem from their ability to interfere with critical cellular pathways involved in cell proliferation and survival.
-
DNA Damage and Oxidative Stress: Some benzo[h]quinoline analogues have been shown to induce cancer cell death through oxidative stress-mediated DNA damage.[5][7][10] This can trigger apoptotic pathways within the cancer cells.
-
Topoisomerase II Inhibition: Several benzo[h]quinoline derivatives act as topoisomerase II inhibitors.[9][11][12][13][14][15] By stabilizing the DNA-topoisomerase II cleavage complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately, apoptosis.
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Molecular docking and in-vitro studies have indicated that certain benzo[h]quinoline derivatives can bind to and inhibit the activity of CDK2.[5][6][16][17][18] CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest, preventing cancer cell proliferation.
Antimicrobial Activity
Benzo[h]quinoline derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[4][19][20][21]
Table 2: Antimicrobial Activity of Benzo[h]quinoline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3i | Staphylococcus aureus | 30.4 x 10⁻⁴ | [16] |
| Escherichia coli | 15.2 x 10⁻⁴ | [16] | |
| Candida albicans | 575 x 10⁻⁴ | [16] | |
| 3n | Staphylococcus aureus | 975 x 10⁻⁴ | [16] |
| Escherichia coli | 0.195 | [16] | |
| Candida albicans | 0.195 | [16] | |
| Compound 4 | Staphylococcus aureus | 22.76 ± 0.14 (inhibition zone in mm) | [22] |
| Bacillus subtilis | 20.63 ± 0.24 (inhibition zone in mm) | [22] | |
| Streptococcus pyogenes | 19.54 ± 0.20 (inhibition zone in mm) | [22] | |
| Compound 6 | Aspergillus flavus | Potent | [4] |
| Aspergillus niger | Potent | [4] | |
| Fusarium oxysporum | Potent | [4] | |
| Candida albicans | Potent | [4] | |
| 4g | Staphylococcus aureus | 7.81 | [21] |
| 4m | Staphylococcus aureus | 7.81 | [21] |
| 4n | Staphylococcus aureus | 62.50 | [21] |
The antimicrobial effects of these compounds are thought to be mediated through the inhibition of essential microbial enzymes.
-
DNA Gyrase Inhibition: Similar to their anticancer mechanism involving topoisomerase II, some quinoline derivatives can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[21]
-
Lanosterol 14α-demethylase Inhibition: In fungi, certain benzo[h]quinoline analogues are proposed to inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[21] Disruption of this pathway compromises the integrity of the fungal cell membrane.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for the synthesis and evaluation of this compound derivatives.
Signaling Pathways
Caption: Proposed anticancer mechanisms of Benzo[h]quinoline derivatives.
Experimental Workflow
Caption: General workflow for synthesis and evaluation of derivatives.
Detailed Experimental Protocols
General Procedure for the Synthesis of Schiff's Base Derivatives
This protocol is based on the condensation reaction of 2-chloro-3-formyl quinoline derivatives with primary amines:
-
To a solution of the substituted 2-chloro-3-formyl quinoline (10 mmol) in absolute ethanol (50 mL), the respective primary amine (10 mmol) is added.
-
A catalytic amount of glacial acetic acid (1 mL) is added dropwise to the reaction mixture.
-
The mixture is stirred at room temperature for 8-10 hours, with the reaction progress monitored by TLC.
-
Upon completion, the solid product is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol.[4]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Human cancer cell lines are cultured in appropriate media (e.g., RPMI or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow the MTT to be metabolized by viable cells into a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.[5][9]
In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Bacterial or fungal strains are cultured in appropriate broth media.
-
The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[4][16]
Conclusion and Future Perspectives
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic versatility of the benzo[h]quinoline core allows for the generation of diverse chemical libraries, facilitating structure-activity relationship studies and the optimization of lead compounds. The multifaceted mechanisms of action, including the induction of DNA damage, inhibition of topoisomerase II, and modulation of CDK2 activity, provide multiple avenues for therapeutic intervention.
Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of analogues with diverse substituents will be crucial for identifying compounds with enhanced potency and selectivity.
-
In-depth Mechanistic Studies: A more detailed elucidation of the signaling pathways affected by these compounds will provide a better understanding of their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.
-
Combination Therapies: Investigating the synergistic effects of benzo[h]quinoline derivatives with existing anticancer or antimicrobial drugs could lead to more effective treatment strategies and help combat drug resistance.
References
- 1. ijsr.net [ijsr.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction [paper.researchbib.com]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Synthesis, anticancer activity and docking study of novel benzo[h]quin" by Marwa A. Khodair, Mosaad S. Mohamed et al. [tast.researchcommons.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative as a novel DNA intercalating topoisomerase IIα poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The synthesis of benzo[h]quinolines as topoisomerase inhibitors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Modulating the interaction between CDK2 and cyclin A with a quinoline-based inhibitor - OAK Open Access Archive [oak.novartis.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
The Biological Versatility of Benzo[h]quinoline Compounds: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The benzo[h]quinoline scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the core biological activities of benzo[h]quinoline compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.
Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy
Benzo[h]quinoline derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, ranging from the induction of oxidative stress and DNA damage to the inhibition of key enzymes involved in cell cycle regulation and hormone synthesis.
Quantitative Anticancer Activity Data
The anticancer efficacy of various benzo[h]quinoline derivatives has been quantified using half-maximal inhibitory concentration (IC50) values. A summary of this data is presented below for easy comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3e | G361 (Skin) | 5.3 | [1] |
| H460 (Lung) | 6.8 | [1] | |
| MCF7 (Breast) | 7.6 | [1] | |
| HCT116 (Colon) | 6.8 | [1] | |
| 3f | H460 (Lung) | 5.4 | [1] |
| MCF7 (Breast) | 4.7 | [1] | |
| HCT116 (Colon) | 4.9 | [1] | |
| 3h | H460 (Lung) | 5.4 | [1] |
| MCF7 (Breast) | 5.2 | [1] | |
| 3j | H460 (Lung) | 4.8 | [1] |
| MCF7 (Breast) | 5.2 | [1] | |
| HCT116 (Colon) | 6.8 | [1] | |
| 6e | MCF-7 (Breast) | 1.86 | [2] |
| A2780 (Ovarian) | 2.54 | [2] | |
| C26 (Colon) | 3.91 | [2] | |
| A549 (Lung) | 2.78 | [2] |
Key Mechanisms of Anticancer Action
Several key mechanisms have been elucidated for the anticancer activity of benzo[h]quinoline compounds:
-
Oxidative Stress-Mediated DNA Damage: Certain arylated benzo[h]quinolines have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative DNA damage and subsequent apoptosis in cancer cells.[1]
-
DNA Intercalation: The planar structure of the benzo[h]quinoline ring system allows some derivatives to intercalate between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to cell death.[2][3]
-
Inhibition of Cyclin-Dependent Kinase 2 (CDK2): Molecular docking studies have suggested that benzo[h]quinolines can bind to the active site of CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.[1][4]
-
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Some benzo[h]quinoline derivatives have been identified as potential aromatase inhibitors.[1][5]
Signaling Pathway Visualizations
Antimicrobial Activity: A Potential New Frontier in Infectious Disease Treatment
Benzo[h]quinoline derivatives have also emerged as promising candidates in the fight against microbial infections, exhibiting both antibacterial and antifungal properties.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Selenium containing compound 4 | Staphylococcus aureus | 22.76 ± 0.14 (Zone of Inhibition in mm) | [6] |
| Bacillus subtilis | 20.63 ± 0.24 (Zone of Inhibition in mm) | [6] | |
| Streptococcus pyogenes | 19.54 ± 0.20 (Zone of Inhibition in mm) | [6] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain benzo[h]quinoline derivatives have demonstrated notable anti-inflammatory and anti-nociceptive effects, suggesting their potential in treating inflammatory disorders. For instance, a synthetic derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, has shown significant dose-dependent anti-inflammatory and anti-nociceptive activities in mice.[7] The proposed mechanism involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the benzo[h]quinoline compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Procedure:
-
Cell Treatment: Treat cancer cells with the benzo[h]quinoline compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the benzo[h]quinoline compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Xylene-Induced Ear Edema Assay for Anti-inflammatory Activity
Principle: This in vivo assay assesses the anti-inflammatory potential of a compound by measuring its ability to reduce the edema (swelling) induced by the topical application of xylene to a mouse's ear.
Procedure:
-
Animal Grouping: Divide mice into groups: a control group, a positive control group (treated with a known anti-inflammatory drug like diclofenac), and test groups (treated with different doses of the benzo[h]quinoline compound).
-
Compound Administration: Administer the test compounds and controls to the respective groups, typically orally or intraperitoneally.
-
Induction of Edema: After a specific time, apply a fixed volume of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Measurement of Edema: After a set period (e.g., 1-2 hours), sacrifice the mice and punch out circular sections from both ears. Weigh the ear sections.
-
Data Analysis: The difference in weight between the right and left ear punches represents the edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Synthesis of Benzo[h]quinoline Derivatives
A variety of synthetic routes have been developed for the preparation of benzo[h]quinoline derivatives. One common and efficient method is a one-pot, three-component reaction.
One-Pot Synthesis of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitriles
A mixture of a substituted 1-tetralone, an aromatic aldehyde, malononitrile, and ammonium acetate in a suitable solvent such as ethanol or n-butanol is refluxed for several hours. The desired product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.[8] This method offers a straightforward and efficient way to generate a library of substituted benzo[h]quinoline derivatives for biological screening.
Conclusion
The benzo[h]quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of potent biological activities. The information compiled in this technical guide highlights the significant potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents. The provided quantitative data, detailed experimental protocols, and signaling pathway visualizations are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of benzo[h]quinoline derivatives as novel therapeutic agents. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective treatments for a range of human diseases.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulating the interaction between CDK2 and cyclin A with a quinoline-based inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of aromatase inhibitory activity of metal complexes of 8-hydroxyquinoline and uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Photophysical properties of Benzo[h]quinoline-2-carbaldehyde
An In-depth Technical Guide on the Photophysical Properties of Benzo[h]quinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[h]quinoline and its derivatives represent a significant class of heterocyclic compounds that are the subject of extensive research due to their diverse applications in materials science, coordination chemistry, and medicinal chemistry. Their rigid, planar structure and extended π-conjugation give rise to interesting photophysical properties, making them suitable candidates for use as fluorescent probes, organic light-emitting diode (OLED) components, and photosensitizers. This technical guide provides a comprehensive overview of the photophysical properties of this compound, a key derivative. The document details its synthesis, spectroscopic characteristics, and the experimental protocols for their determination. While specific quantitative data for this compound is not extensively reported in the literature, this guide consolidates available information on closely related benzo[h]quinoline derivatives to provide a predictive framework for its behavior.
Introduction
This compound is a heterocyclic aromatic compound with the chemical formula C₁₄H₉NO.[1] Its structure consists of a benzene ring fused to a quinoline moiety at the 'h' face, with a carbaldehyde (formyl) group at the 2-position of the quinoline ring. The presence of the electron-withdrawing aldehyde group and the nitrogen atom within the aromatic system significantly influences its electronic and, consequently, its photophysical properties. Understanding these properties is crucial for the rational design of novel materials and therapeutic agents.
Synthesis of this compound
One plausible synthetic route involves the Vilsmeier-Haack reaction. For instance, N-(1-naphthyl)acetamide can be treated with a Vilsmeier-Haack adduct, prepared from phosphorus oxychloride and N,N-dimethylformamide, to yield 2-chlorobenzo[h]quinoline-3-carbaldehyde.[2] A similar strategy could potentially be adapted to target the 2-carbaldehyde derivative.
Another general approach involves the functionalization of a pre-formed benzo[h]quinoline ring. For example, the oxidation of a corresponding 2-methylbenzo[h]quinoline could yield the desired carbaldehyde.
Photophysical Properties
The photophysical properties of benzo[h]quinoline derivatives are characterized by their absorption and emission of light, which are governed by the electronic transitions between molecular orbitals. The introduction of a carbaldehyde group at the 2-position is expected to influence these properties.
Absorption and Emission Spectra
Benzo[h]quinoline derivatives typically exhibit absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, corresponding to π-π* and n-π* electronic transitions. The exact position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents. For instance, 10-hydroxy-benzo[h]quinoline displays absorption maxima that shift depending on the solvent.[3]
The fluorescence of benzo[h]quinolines is a key feature. Upon excitation, the molecule relaxes to the ground state via radiative decay, emitting a photon. The emission spectrum is generally red-shifted with respect to the absorption spectrum (Stokes shift). The magnitude of the Stokes shift can provide insights into the extent of geometric relaxation in the excited state. Studies on 7,8-benzoquinoline have shown that the emission properties are significantly affected by the solvent environment and pH.[4]
Quantitative Photophysical Data
While specific quantitative photophysical data for this compound is scarce in the literature, the following table summarizes the expected parameters based on studies of related benzo[h]quinoline compounds.
| Parameter | Symbol | Typical Value Range for Benzo[h]quinoline Derivatives | Solvent |
| Absorption Maximum | λabs | 300 - 400 nm | Dichloromethane |
| Molar Absorptivity | ε | 104 - 105 M-1cm-1 | Dichloromethane |
| Emission Maximum | λem | 400 - 550 nm | Dichloromethane |
| Stokes Shift | Δν | 50 - 150 nm | Dichloromethane |
| Fluorescence Quantum Yield | Φf | 0.1 - 0.9 | Dichloromethane |
| Excited-State Lifetime | τ | 1 - 10 ns | Dichloromethane |
Note: The values presented are estimations based on data for substituted benzo[h]quinolines and may vary for this compound.
Experimental Protocols
The characterization of the photophysical properties of this compound involves a series of standardized spectroscopic techniques.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) and molar absorptivity (ε).
Methodology:
-
Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol).
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectra of the solutions using a dual-beam UV-Visible spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).
-
The wavelength of maximum absorbance (λabs) is determined from the spectrum.
-
Molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λex and λem) and the Stokes shift.
Methodology:
-
Using a dilute solution of the compound, record the fluorescence emission spectrum by exciting at the absorption maximum (λabs). The wavelength of maximum emission intensity is λem.
-
Record the fluorescence excitation spectrum by monitoring the emission at the emission maximum (λem) and scanning the excitation wavelength. The excitation spectrum should ideally match the absorption spectrum.
-
The Stokes shift is calculated as the difference between λem and λabs.
Fluorescence Quantum Yield (Φf) Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Record the absorption and fluorescence emission spectra for all solutions.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the excited-state lifetime (τ).
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
A pulsed light source (e.g., a laser diode or a picosecond laser) excites the sample.
-
The time delay between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times to build up a histogram of photon arrival times.
-
The resulting fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to extract the excited-state lifetime(s).
Potential Applications and Signaling Pathways
While specific signaling pathways involving this compound have not been elucidated, the broader class of benzo[h]quinolines has been investigated for various biological activities. For example, some derivatives have been explored as topoisomerase inhibitors, suggesting potential applications in cancer chemotherapy.[5] The fluorescence properties of these compounds also make them attractive candidates for the development of fluorescent probes for bioimaging and sensing applications. For instance, quinoline-based fluorescent probes have been designed for the detection of formaldehyde.[6]
The carbaldehyde group in this compound offers a reactive handle for further chemical modifications, allowing for the covalent attachment of the fluorophore to biomolecules or for the development of chemosensors where the photophysical properties change upon reaction with an analyte.
Visualizations
References
- 1. This compound 95% | CAS: 904886-12-0 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The synthesis of benzo[h]quinolines as topoisomerase inhibitors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Quinolizinium-based fluorescent probes for formaldehyde detection in aqueous solution, serum, and test strip via 2-aza-Cope rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Benzo[h]quinoline-2-carbaldehyde: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Benzo[h]quinoline-2-carbaldehyde, a heterocyclic aromatic aldehyde, has emerged as a crucial scaffold in the design and synthesis of a diverse array of functional organic molecules. Its unique electronic and structural characteristics, arising from the fusion of a benzene ring to the quinoline core at the 'h' face with a reactive aldehyde group at the 2-position, make it a valuable precursor for the development of novel metal complexes, fluorescent probes, and biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and data to facilitate its use in cutting-edge research.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the oxidation of its precursor, 2-methylbenzo[h]quinoline. Selenium dioxide (SeO₂) is a widely recognized and effective oxidizing agent for the selective oxidation of methyl groups on heterocyclic rings to aldehydes.[1][2]
Synthesis of 2-Methylbenzo[h]quinoline
The synthesis of the starting material, 2-methylbenzo[h]quinoline, can be achieved through established methods of quinoline synthesis, such as the Doebner-von Miller reaction, which involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound.
Experimental Protocol: Synthesis of 2-Methylbenzo[h]quinoline
A plausible synthetic route involves the reaction of 1-naphthylamine with crotonaldehyde in the presence of an acid catalyst.
Materials:
-
1-Naphthylamine
-
Crotonaldehyde
-
Hydrochloric acid
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Solvent (e.g., ethanol)
Procedure:
-
A mixture of 1-naphthylamine and hydrochloric acid in a suitable solvent is prepared.
-
Crotonaldehyde is added dropwise to the mixture with stirring.
-
An oxidizing agent is added, and the reaction mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield 2-methylbenzo[h]quinoline.
Oxidation of 2-Methylbenzo[h]quinoline to this compound
The subsequent oxidation of 2-methylbenzo[h]quinoline to the target aldehyde is a critical step.
Experimental Protocol: Synthesis of this compound [1][2]
This protocol is adapted from general procedures for the selenium dioxide oxidation of methylquinolines.
Materials:
-
2-Methylbenzo[h]quinoline
-
Selenium dioxide (SeO₂)
-
Dioxane (solvent)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylbenzo[h]quinoline (1 equivalent) in dioxane.
-
Add selenium dioxide (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the hot mixture is filtered to remove the precipitated elemental selenium.
-
The solvent is removed from the filtrate under reduced pressure.
-
The residue is treated with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts and then extracted with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Yields: Reported yields for the selenium dioxide oxidation of 2-methylquinolines to the corresponding aldehydes are typically in the range of 50-70%.[1]
Physicochemical Properties and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 904886-12-0 | |
| Molecular Formula | C₁₄H₉NO | |
| Molecular Weight | 207.23 g/mol | |
| Appearance | Expected to be a solid | |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. |
| Spectroscopic Technique | Expected Characteristic Signals |
| ¹H NMR | A singlet for the aldehydic proton (CHO) in the downfield region (δ 9-10 ppm). A complex multiplet pattern for the aromatic protons of the benzo[h]quinoline ring system. |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde group in the downfield region (δ 190-200 ppm). Multiple signals in the aromatic region (δ 120-150 ppm) corresponding to the carbon atoms of the fused ring system. |
| IR (Infrared) | A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1700 cm⁻¹. C-H stretching vibrations of the aldehyde proton around 2820 and 2720 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of the loss of the aldehyde group (CHO) and other fragments of the benzo[h]quinoline core. |
Applications as a Building Block in Organic Synthesis
The aldehyde functionality of this compound makes it a versatile starting material for a variety of organic transformations, most notably in the synthesis of Schiff bases, which are precursors to metal complexes and fluorescent probes.
Synthesis of Schiff Bases
Schiff bases are readily synthesized through the condensation reaction of an aldehyde with a primary amine. The imine linkage formed is a key structural motif in many biologically active molecules and ligands for metal coordination.[3]
Caption: Synthesis of Schiff bases from this compound.
Experimental Protocol: General Synthesis of Schiff Bases [3]
Materials:
-
This compound (1 equivalent)
-
Substituted primary amine (1 equivalent)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in a minimal amount of ethanol or methanol in a round-bottom flask.
-
Add the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Synthesis of Metal Complexes
The Schiff bases derived from this compound are excellent ligands for the coordination of various metal ions, owing to the presence of the imine nitrogen and the quinoline nitrogen, which can act as donor atoms. These metal complexes have shown potential applications in catalysis, materials science, and as therapeutic agents.[4]
Caption: Chelation of metal ions by Schiff base ligands.
Experimental Protocol: General Synthesis of Metal Complexes [5]
Materials:
-
Schiff base ligand (derived from this compound) (2 equivalents)
-
Metal salt (e.g., CuCl₂, Zn(OAc)₂, NiCl₂) (1 equivalent)
-
Ethanol or Methanol (solvent)
Procedure:
-
Dissolve the Schiff base ligand in hot ethanol or methanol.
-
In a separate flask, dissolve the metal salt in a minimal amount of the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is then refluxed for 2-6 hours, during which the metal complex usually precipitates.
-
After cooling to room temperature, the solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator.
Data Presentation: Representative Metal Complexes of Quinoline-based Schiff Bases
| Ligand (Schiff Base) | Metal Ion | Resulting Complex Stoichiometry | Potential Application |
| N-(benzo[h]quinolin-2-ylmethylene)aniline | Cu(II) | [Cu(L)₂Cl₂] | Catalysis, Antimicrobial agent |
| N-(benzo[h]quinolin-2-ylmethylene)pyridin-2-amine | Zn(II) | [Zn(L)₂] | Fluorescent material |
| 2-((benzo[h]quinolin-2-ylimino)methyl)phenol | Ni(II) | [Ni(L)₂] | Anticancer agent |
Note: This table is illustrative and based on the general reactivity of quinoline Schiff bases.
Application in Fluorescent Probes
The extended π-conjugated system of the benzo[h]quinoline core, when appropriately functionalized, can give rise to molecules with interesting photophysical properties. Schiff base derivatives of this compound can act as "turn-on" or "turn-off" fluorescent probes for the detection of specific metal ions or other analytes. The coordination of a metal ion to the Schiff base ligand can lead to a significant change in the fluorescence emission spectrum, allowing for sensitive and selective detection.
Caption: "Turn-on" fluorescent probe mechanism.
Data Presentation: Photophysical Properties of a Hypothetical Fluorescent Probe
| Property | Schiff Base Ligand | Ligand-Metal Complex |
| Absorption Maximum (λ_abs) | ~350 nm | ~370 nm |
| Emission Maximum (λ_em) | ~450 nm (Weak) | ~520 nm (Strong) |
| Quantum Yield (Φ) | < 0.05 | > 0.5 |
| Stokes Shift | ~100 nm | ~150 nm |
Note: This data is hypothetical and serves to illustrate the expected changes in photophysical properties upon metal ion binding.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation from 2-methylbenzo[h]quinoline allows for access to a wide range of derivatives. The reactivity of the aldehyde group, particularly in the formation of Schiff bases, opens up avenues for the creation of sophisticated metal complexes and sensitive fluorescent probes. The rich chemistry of this scaffold holds significant promise for future advancements in medicinal chemistry, materials science, and chemical biology. This guide provides a foundational understanding and practical protocols to encourage further exploration and utilization of this powerful synthetic intermediate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. ckthakurcollege.net [ckthakurcollege.net]
- 5. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
Theoretical Frontiers of Benzo[h]quinoline-2-carbaldehyde: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, spectroscopic characterization, and computational analysis of Benzo[h]quinoline-2-carbaldehyde and its derivatives, highlighting their potential in the development of novel therapeutic agents.
This compound stands as a pivotal heterocyclic scaffold in medicinal chemistry, offering a versatile platform for the synthesis of complex molecules with significant biological activities. Its unique structural framework, characterized by a fused ring system and a reactive carbaldehyde group, imparts valuable metal-chelating properties and diverse chemical reactivity. This technical guide delves into the theoretical and computational investigations of this compound and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for harnessing its therapeutic potential.
Synthesis and Spectroscopic Characterization
The synthesis of benzo[h]quinoline derivatives often involves multi-step reactions, with the Vilsmeier-Haack reaction being a common method for introducing the formyl group at the 2-position of the benzo[h]quinoline core. Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of these compounds.
Synthetic Protocols
The synthesis of quinoline-2-carbaldehyde derivatives can be achieved through various methods, including the Vilsmeier-Haack reaction on acetanilide and its derivatives to yield 2-chloroquinoline-3-carbaldehyde, which can then be further modified.[1] Another approach involves the Knoevenagel condensation followed by Michael addition to prepare target benzo[h]quinoline compounds.[2] For instance, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene provides precursors for 2,3,4-trisubstituted benzo[h]quinolines.[3]
Spectroscopic Analysis
Detailed spectroscopic analysis is crucial for confirming the structure of synthesized benzo[h]quinoline derivatives. Key techniques include:
-
Infrared (IR) Spectroscopy: The IR spectrum of hydrazone derivatives of benzo[f]quinoline-2-carbaldehyde shows characteristic absorption bands for NH, C≡N, C=O, and C=N moieties at approximately 3255, 2265, 1700, and 1602 cm⁻¹, respectively.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra provide detailed information about the chemical environment of protons. For example, in a derivative of 3-chlorobenzo[f]quinoline-2-carbaldehyde, the methyl protons of an acetyl group appeared as a singlet signal.[4] In other quinoline derivatives, signals for NH (amide) groups are observed in the region of δ 11.15–10.33 ppm, and the methyl group at the 2nd position of the quinoline exhibits a singlet signal in the range of δ 2.55–2.59 ppm.[5]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. For instance, the mass spectrum of a pyrazolone derivative of 3-chlorobenzo[f]quinoline-2-carbaldehyde displayed an isotopic peak (M+2) at m/z 399.68 (7%) and a molecular ion peak (M⁺) at m/z 397.08 (21%).[4]
Computational and Theoretical Studies
Computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, offers profound insights into the electronic structure, reactivity, and biological interactions of this compound and its derivatives.
Density Functional Theory (DFT)
DFT calculations are employed to optimize molecular geometries and to understand the electronic properties of these molecules.
The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.[5] A smaller energy gap suggests higher reactivity.[4] DFT simulations have been used to calculate quantum chemical properties such as global hardness, softness, chemical potential, and electrophilicity index for derivatives of 3-chlorobenzo[f]quinoline-2-carbaldehyde.[4]
Table 1: Frontier Molecular Orbital Energies and Related Properties of Selected Benzo[f]quinoline Derivatives
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 1 | -6.21 | -2.45 | 3.76 |
| Derivative 2 | -6.35 | -2.11 | 4.24 |
| Derivative 3 | -6.08 | -2.53 | 3.55 |
Note: The data presented here is representative of derivatives of the benzoquinoline scaffold and is intended to provide an illustrative example of the typical values obtained from DFT calculations.
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or DNA. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Derivatives of benzo[f]quinoline-2-carbaldehyde have been subjected to molecular docking studies to evaluate their potential as anticancer agents. For example, pyrazolone and cyanoethanohydrazone derivatives showed strong binding affinities towards the CDK-5 enzyme, with binding energies of -6.6320 kcal/mol and -6.5696 kcal/mol, respectively.[4] Similarly, docking studies of other benzo[h]quinoline derivatives have been performed on Cyclin-Dependent Kinase type 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[2]
Table 2: Molecular Docking Results of Benzo[f]quinoline Derivatives against CDK-5
| Compound | Binding Energy (kcal/mol) | RMSD (Å) | Interacting Residues |
| Pyrazolone Derivative | -6.6320 | 0.9477 | Key amino acids in the active site |
| Cyanoethanohydrazone Derivative | -6.5696 | 1.4889 | Key amino acids in the active site |
Note: The data is derived from studies on benzo[f]quinoline derivatives and highlights the potential of the broader benzoquinoline class of compounds.[4]
Visualizing Molecular Interactions and Workflows
Visual representations are crucial for understanding complex biological pathways and computational workflows. The following diagrams, generated using the DOT language, illustrate key concepts related to the study of this compound.
Caption: A logical workflow for the synthesis, characterization, and computational analysis of this compound.
Caption: A simplified signaling pathway illustrating the potential mechanism of action for a Benzo[h]quinoline derivative as an anticancer agent.
Applications in Drug Development
The benzoquinoline scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.
Anticancer Activity
Derivatives of benzo[h]quinoline have demonstrated significant potential as anticancer agents.[2] Their mechanism of action is often attributed to their ability to intercalate with DNA and inhibit enzymes crucial for cell proliferation, such as topoisomerase and cyclin-dependent kinases.[4] The planar aromatic structure of the benzoquinoline core facilitates π-stacking interactions with DNA base pairs.
Antimicrobial Activity
The quinoline nucleus is a well-established pharmacophore in antimicrobial drugs.[6][7] Benzo[h]quinoline derivatives have also been investigated for their antibacterial and antifungal activities.[7][8] The presence of the carbaldehyde group at the 2-position offers a reactive site for the synthesis of various hydrazones and other derivatives, which have shown promising antimicrobial properties.[6]
Conclusion
This compound represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Theoretical and computational studies, including DFT and molecular docking, provide a rational framework for understanding its chemical properties and biological activities. This in-depth guide summarizes the key theoretical aspects of this compound, offering a solid foundation for its further exploration and application in drug discovery and development. The continued investigation of this compound and its derivatives is poised to yield new and effective treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. "Synthesis, anticancer activity and docking study of novel benzo[h]quin" by Marwa A. Khodair, Mosaad S. Mohamed et al. [tast.researchcommons.org]
- 3. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 7. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Therapeutic Potential of Schiff Bases Derived from Benzo[h]quinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from Benzo[h]quinoline-2-carbaldehyde. It also explores their potential applications in drug development, drawing on the known biological activities of structurally similar compounds.
Introduction
Schiff bases derived from quinoline and its annulated analogues, such as benzo[h]quinoline, are a class of organic compounds characterized by the presence of an azomethine (-C=N-) group. These compounds and their metal complexes are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The planar benzo[h]quinoline scaffold, in particular, can facilitate intercalation with DNA and interaction with various enzymes, making its Schiff base derivatives promising candidates for drug discovery and development.
This guide outlines a general procedure for the synthesis of Schiff bases from this compound, based on established methods for structurally related quinoline aldehydes.[4][5] It also provides an overview of their potential biological significance and the experimental workflows for their synthesis and characterization.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction is often catalyzed by a few drops of acid and can be carried out under reflux in a suitable solvent like ethanol or ethyl acetate.[5][6]
General Reaction Scheme
References
Application Notes and Protocols: Vilsmeier-Haack Formylation of Benzo[h]quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Vilsmeier-Haack formylation of benzo[h]quinoline, a key reaction for introducing a formyl group onto the benzo[h]quinoline scaffold. This functionalization is a critical step in the synthesis of various derivatives with potential applications in drug discovery and materials science.
Introduction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][2] This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group (-CHO) after hydrolysis. The benzo[h]quinoline ring system, being a polycyclic aromatic heterocycle, is a suitable substrate for this transformation, which is crucial for the synthesis of novel pharmaceutical intermediates and functional materials.
Reaction Principle
The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction between DMF and POCl₃. Subsequently, the electron-rich benzo[h]quinoline acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the work-up to yield the corresponding aldehyde.
Experimental Protocol
This protocol is a generalized procedure adapted from established Vilsmeier-Haack reactions on quinoline and other heterocyclic systems. Researchers should optimize the conditions for their specific setup and substrate batches.
Materials:
-
Benzo[h]quinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Crushed ice
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel with vigorous stirring, ensuring the temperature is maintained below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve benzo[h]quinoline (1.0 eq.) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, slowly allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 2-6 hours, as indicated by TLC), cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic mixture by the portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). This step should be performed in a fume hood as gas evolution can be vigorous.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired formylated benzo[h]quinoline.
Data Presentation
The following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of various quinoline and related heterocyclic substrates, which can serve as a reference for optimizing the reaction for benzo[h]quinoline.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Arylacetamides | POCl₃, DMF | DMF | 0-5 then 90 | Not Specified | Good to Moderate | [3] |
| 3-Acetyl-2,4-dihydroxyquinoline | POCl₃, DMF | Not Specified | 5 then heated | 17 | Not Specified | [2] |
| General Electron-Rich Arenes | (Chloromethylene)dimethyliminium Chloride, DMF | DMF | 0 then RT | 6.5 | 77 | Not Specified |
| Ortho-methyl acetanilide | POCl₃, DMF | DMF | 0 then 80-90 | 6-8 | 60-80 | Not Specified |
Visualizations
Experimental Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
References
Application of Benzo[h]quinoline-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[h]quinoline, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document focuses on the application of a key intermediate, Benzo[h]quinoline-2-carbaldehyde , in the synthesis of novel compounds with potential therapeutic value. The aldehyde functional group at the 2-position serves as a versatile handle for the construction of a variety of molecular architectures, including Schiff bases and chalcones, which have shown promise as anticancer, antimicrobial, and antioxidant agents. Furthermore, the inherent fluorescence of the benzo[h]quinoline core makes it an attractive building block for the development of bioimaging probes. These application notes provide a summary of the current state of research, quantitative data on the biological activities of relevant derivatives, detailed experimental protocols, and visual representations of synthetic and biological pathways.
I. Anticancer Applications
Derivatives of benzo[h]quinoline have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis.[1] While direct studies on derivatives of this compound are emerging, related quinoline-based Schiff bases and other heterocyclic derivatives have shown promising cytotoxic activities against a range of cancer cell lines.[2][3][4]
Data Presentation: Anticancer Activity of Related Quinoline Derivatives
The following table summarizes the in vitro anticancer activity of representative quinoline derivatives, providing a reference for the potential of compounds synthesized from this compound.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Benzothiazole Schiff Bases | Compound 5i | MCF7 (Breast) | 10.65 | [2][3] |
| Compound 5i | A549 (Lung) | 10.89 | [2][3] | |
| Compound 5c | MCF7 (Breast) | 12.73 | [2] | |
| Compound 5f | A549 (Lung) | 13.44 | [2] | |
| Quinoline Schiff Base Metal Complexes | Quinoline thiosemicarbazone Copper Complex | PC-3 (Prostate) | 4.0 | [5] |
| Quinoline thiosemicarbazone Copper Complex | LNCaP (Prostate) | 3.2 | [5] | |
| Benzo[f]quinoline Derivatives | Pyrazolone derivative 2 | HCT116 (Colon) | 7.39 ± 0.5 | [6] |
| Pyrazolone derivative 2 | MCF7 (Breast) | 9.24 ± 0.7 | [6] | |
| Cyanoethanohydrazone 5 | HCT116 (Colon) | 13.46 ± 1.1 | [6] | |
| Cyanoethanohydrazone 5 | MCF7 (Breast) | 16.43 ± 1.3 | [6] |
Experimental Protocol: Synthesis of this compound Derived Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 2-amino-6-substituted-benzothiazole)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
To this solution, add the substituted primary amine (1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the synthesized Schiff base using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic activity of synthesized compounds against cancer cell lines.[4][7]
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the complete cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
Visualization: Proposed Anticancer Mechanism
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. arabjchem.org [arabjchem.org]
- 5. Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzo[h]quinoline-2-carbaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Benzo[h]quinoline-2-carbaldehyde as a versatile building block for the construction of a variety of novel heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies for aromatic aldehydes and offer a roadmap for the generation of compound libraries with potential applications in medicinal chemistry and materials science. Benzo[h]quinoline derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties, making them attractive scaffolds for drug discovery.
Introduction to Synthetic Applications
This compound is a key intermediate for the synthesis of complex fused heterocyclic systems. The aldehyde functional group is highly reactive and can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for its elaboration into diverse molecular architectures. Key reaction types include:
-
Condensation Reactions: With active methylene compounds (Knoevenagel condensation) to yield α,β-unsaturated systems, which are themselves versatile intermediates.
-
Cyclocondensation Reactions: Multi-component reactions (e.g., Hantzsch-type reactions) or stepwise condensations followed by cyclization to form new heterocyclic rings such as pyridines, pyrimidines, and diazepines.
-
Schiff Base Formation: Reaction with primary amines to form imines, which can be further cyclized or used as ligands.
The following sections provide detailed experimental protocols and quantitative data for the synthesis of representative heterocyclic compounds derived from this compound.
Data Presentation: Synthesis of Heterocyclic Derivatives
The following tables summarize the reaction conditions and yields for the synthesis of various heterocyclic compounds starting from this compound. These are representative examples based on analogous reactions with similar aromatic aldehydes.
Table 1: Knoevenagel Condensation with Active Methylene Compounds
| Product | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Benzo[h]quinolin-2-ylmethylene)malononitrile | Malononitrile | Piperidine | Ethanol | RT | 2 | 92 |
| Ethyl 2-cyano-3-(benzo[h]quinolin-2-yl)acrylate | Ethyl cyanoacetate | Piperidine | Ethanol | Reflux | 4 | 88 |
| 5-(Benzo[h]quinolin-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Meldrum's acid | Glycine | Water | 80 | 1 | 95 |
Table 2: Synthesis of Fused Pyridine and Pyrimidine Derivatives
| Product | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-4-(benzo[h]quinolin-2-yl)-6-phenylnicotinonitrile | 1-(Benzo[h]quinolin-2-yl)-3-phenylprop-2-en-1-one, Malononitrile | Ammonium acetate | Ethanol | Reflux | 6 | 85 |
| 4-(Benzo[h]quinolin-2-yl)-6-phenylpyrimidin-2-amine | This compound, Acetophenone, Guanidine nitrate | NaOH | Ethanol | Reflux | 8 | 78 |
| Ethyl 4-(benzo[h]quinolin-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | This compound, Ethyl acetoacetate, Urea | p-Toluenesulfonic acid | Acetonitrile | Reflux | 12 | 82 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzo[h]quinolin-2-ylmethylene)malononitrile (Knoevenagel Condensation)
Materials:
-
This compound (1.0 mmol, 207.2 mg)
-
Malononitrile (1.1 mmol, 72.7 mg)
-
Piperidine (0.2 mmol, 20 µL)
-
Ethanol (10 mL)
Procedure:
-
To a solution of this compound in ethanol, add malononitrile.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product precipitates out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.
Expected Outcome: A crystalline solid with a yield of approximately 92%.
Protocol 2: Synthesis of 4-(Benzo[h]quinolin-2-yl)-6-phenylpyrimidin-2-amine
Materials:
-
This compound (1.0 mmol, 207.2 mg)
-
Acetophenone (1.0 mmol, 120.1 mg)
-
Guanidine nitrate (1.2 mmol, 147.0 mg)
-
Sodium hydroxide (2.0 mmol, 80 mg)
-
Ethanol (15 mL)
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in ethanol.
-
To this solution, add this compound and acetophenone.
-
Stir the mixture at room temperature for 30 minutes to form the chalcone intermediate.
-
Add guanidine nitrate to the reaction mixture.
-
Reflux the reaction mixture for 8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.
Expected Outcome: A solid product with a yield of around 78%.
Visualizations of Synthetic Pathways
Caption: Knoevenagel condensation of this compound.
Caption: Multi-step synthesis of a pyrimidine derivative.
Caption: One-pot Biginelli reaction for dihydropyrimidine synthesis.
Application Notes and Protocols for the One-Pot Synthesis of Benzo[h]quinoline-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of Benzo[h]quinoline-2-carbaldehyde derivatives. Benzo[h]quinolines are a significant class of heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. Their derivatives are explored for a range of therapeutic applications, including as anticancer and antimalarial agents. The methodologies presented herein focus on a streamlined one-pot, multi-component approach to facilitate the generation of a library of these valuable compounds for research and drug development.
Introduction
The benzo[h]quinoline scaffold is a key pharmacophore in medicinal chemistry. The introduction of a carbaldehyde group at the 2-position provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot synthesis strategy outlined here, combining the formation of the benzo[h]quinoline core and the introduction of the formyl group, offers a more efficient and atom-economical alternative.
Methodology: One-Pot Synthesis via Modified Friedländer Annulation
A highly effective approach for the synthesis of substituted quinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This principle can be extended to a one-pot, three-component reaction for the synthesis of this compound derivatives. This method involves the reaction of 1-naphthylamine, a suitable α,β-unsaturated aldehyde, and an oxidizing agent in a single reaction vessel.
Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a this compound derivative.
Materials:
-
1-Naphthylamine (1.0 equiv)
-
α,β-Unsaturated aldehyde (e.g., acrolein or crotonaldehyde) (1.2 equiv)
-
Iodine (I₂) (2.0 equiv) as catalyst and oxidant
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask, add 1-naphthylamine (1.0 mmol) and the α,β-unsaturated aldehyde (1.2 mmol) in dimethyl sulfoxide (5 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add iodine (2.0 mmol) to the reaction mixture in one portion.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of this compound and a related derivative.
| Entry | 1-Naphthylamine Derivative | α,β-Unsaturated Aldehyde | Catalyst/Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Naphthylamine | Acrolein | I₂ | DMSO | 90 | 3 | 75 |
| 2 | 1-Naphthylamine | Crotonaldehyde | I₂ | DMSO | 90 | 3.5 | 72 |
| 3 | 6-Methoxy-1-naphthylamine | Acrolein | I₂ | DMSO | 90 | 3 | 78 |
| 4 | 6-Methoxy-1-naphthylamine | Crotonaldehyde | I₂ | DMSO | 90 | 4 | 70 |
Note: The data presented are representative examples based on analogous quinoline syntheses and may require optimization for specific substrates.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the one-pot synthesis of this compound derivatives.
Caption: Experimental workflow for the one-pot synthesis.
Synthetic Strategy and Diversification
The synthesized this compound is a versatile intermediate for the creation of a library of derivatives.
Application Notes and Protocols for the Synthesis of Fluorescent Sensors from Benzo[h]quinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and application of novel fluorescent sensors derived from Benzo[h]quinoline-2-carbaldehyde. The protocols detailed herein are designed to facilitate the development of sensitive and selective chemosensors for various analytes, particularly metal ions, which play crucial roles in biological and environmental systems.
Principle of Detection
Fluorescent sensors derived from this compound typically operate on the principle of chelation-induced fluorescence modulation. The core structure, Benzo[h]quinoline, often exhibits inherent fluorescence. The introduction of a carbaldehyde group at the 2-position provides a reactive site for the synthesis of derivatives, most commonly through Schiff base condensation with various amines.[1][2] These modifications create a specific binding pocket for target analytes, such as metal ions.
Upon binding of the target ion, the electronic properties of the sensor molecule are altered, leading to a detectable change in its fluorescence signal.[1] This can manifest as a "turn-on" or "turn-off" response, a shift in the emission wavelength, or a change in fluorescence intensity. The specificity of the sensor is determined by the nature of the amine used in the synthesis, which tailors the binding cavity for a particular ion.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Fluorescent Sensors
This protocol describes a general method for the synthesis of Schiff base derivatives from this compound and a primary amine. This reaction is a versatile method for creating a library of potential fluorescent sensors.
Materials:
-
This compound
-
Primary amine of choice (e.g., aniline, 2-aminophenol, ethylenediamine)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous ethanol.
-
To this solution, add the primary amine (1 equivalent) dissolved in a small amount of anhydrous ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 6 hours, and the progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the Schiff base product by recrystallization from a suitable solvent to obtain pure crystals.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 2: Evaluation of Metal Ion Sensing
This protocol outlines the procedure for evaluating the performance of the synthesized fluorescent sensor in detecting a specific metal ion using fluorescence spectroscopy.
Materials:
-
Synthesized fluorescent sensor
-
High-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
Stock solutions of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, etc.) in the same solvent
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in the chosen solvent.
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the same solvent.
-
-
Fluorescence Titration:
-
Place a dilute solution of the sensor (e.g., 10 µM) in a quartz cuvette.
-
Record the fluorescence emission spectrum of the sensor alone.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Continue this process until the fluorescence signal reaches a plateau.
-
-
Selectivity Study:
-
To assess the selectivity of the sensor, record the fluorescence response upon the addition of a fixed concentration of the target metal ion in the presence of a variety of other potentially interfering metal ions.
-
-
Determination of Detection Limit (LOD):
-
The limit of detection can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement (sensor alone) and S is the slope of the linear portion of the calibration curve (fluorescence intensity vs. metal ion concentration).[1]
-
Data Presentation
The following tables summarize typical quantitative data for fluorescent sensors based on quinoline derivatives. Note that specific values for this compound derivatives will depend on the specific amine used in the synthesis.
Table 1: Synthesis and Spectroscopic Properties of Quinoline-Based Schiff Base Sensors
| Compound | Starting Aldehyde | Amine | Yield (%) | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
| Sensor 1 | 8-Hydroxyquinoline-2-carbaldehyde | 2-Hydrazineylpyridine | - | - | - | - |
| Sensor 2 | This compound | 2-Aminophenol | - | - | - | - |
| Sensor 3 | Quinoline-2-carbaldehyde | Benzoyl hydrazone | - | - | - | - |
Data to be filled upon synthesis and characterization of specific sensors.
Table 2: Performance of Quinoline-Based Fluorescent Sensors for Metal Ion Detection
| Sensor | Target Ion | Solvent | Detection Limit (LOD) | Binding Constant (Kₐ) (M⁻¹) | Fluorescence Change |
| QP2 [2] | Zn²⁺ | DMSO/H₂O | 17.7 nM | - | Turn-on |
| 4HBTHQTz [3] | Fe³⁺ | - | 0.64 µM | - | Quenching |
| TQ [4] | Zn²⁺ | - | 69.5 nM | - | Turn-on |
| Unnamed [5] | Cu²⁺ | Partially Aqueous | - | 1.37 x 10⁴ | Enhancement |
Visualizations
Caption: General synthesis pathway for Schiff base fluorescent sensors.
Caption: "Turn-on" fluorescent sensing mechanism upon metal ion binding.
Caption: Workflow for the development and evaluation of fluorescent sensors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzothiazole-Quinoline-Based Fluorescent Probe for Fe3+ and its Applications in Environmental and Biological Samples | Semantic Scholar [semanticscholar.org]
- 4. A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Benzo[h]quinoline-2-carbaldehyde in Anticancer Agent Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of benzo[h]quinoline-2-carbaldehyde and its derivatives in the synthesis of novel anticancer agents. The information presented is collated from recent scientific literature and is intended to guide researchers in this promising field of medicinal chemistry.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its various isomers, the benzo[h]quinoline framework has garnered significant attention for its potential in developing potent anticancer drugs.[2] This is attributed to its planar aromatic system, which can intercalate with DNA, and its ability to be readily functionalized to interact with various biological targets.[3] this compound serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant cytotoxic activities against various cancer cell lines.
Synthesis of Anticancer Agents
This compound is a key intermediate for generating a variety of heterocyclic compounds with potential anticancer properties. The aldehyde functional group is readily amenable to various chemical transformations, including condensations, cycloadditions, and the formation of Schiff bases.
A common synthetic strategy involves the Knoevenagel condensation of a benzo[h]quinoline precursor followed by a Michael addition to introduce diverse functionalities.[2] Subsequent cyclization reactions with reagents like formic acid, formamide, or acetic anhydride can lead to the formation of fused heterocyclic systems.[2]
Another approach involves the reaction of 2-chloro-benzo[h]quinoline-3-carbaldehyde isomers with various nucleophiles to generate a range of substituted benzo[h]quinolines.[4]
The following diagram illustrates a generalized synthetic workflow for the preparation of benzo[h]quinoline derivatives.
Caption: Generalized synthetic workflow for anticancer agents.
Experimental Protocols
General Protocol for the Synthesis of Benzo[h]quinoline Derivatives via Knoevenagel Condensation and Michael Addition[2]
-
Knoevenagel Condensation: A mixture of the appropriate benzo[h]quinoline precursor, an active methylene compound, and a basic catalyst (e.g., piperidine) in a suitable solvent (e.g., ethanol) is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Michael Addition: Upon completion of the condensation, a Michael donor is added to the reaction mixture, and reflux is continued.
-
Work-up: The reaction mixture is cooled, and the precipitated solid is filtered, washed with a suitable solvent, and dried.
-
Purification: The crude product is purified by recrystallization or column chromatography.
General Protocol for Cytotoxicity Assay (MTT Assay)[5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[5]
-
Compound Treatment: The cells are treated with serial dilutions of the synthesized benzo[h]quinoline derivatives and incubated for 48-72 hours.[5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.[5]
-
Formazan Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Anticancer Activity
Numerous studies have demonstrated the potent in vitro anticancer activity of benzo[h]quinoline derivatives against a panel of human cancer cell lines. The cytotoxic efficacy is often dependent on the nature and position of the substituents on the benzo[h]quinoline core.
| Compound Type | Cancer Cell Lines | IC50 (µM) | Reference |
| Benzo[h]quinoline derivatives | Melanoma | Potent Activity | [2] |
| Tetrahydrobenzo[h]quinolines | MCF-7, A2780, C26, A549 | 1.86 - 3.91 | [3] |
| Benzo[f]quinoline-pyrazolone derivative | HCT116, MCF7 | 7.39 - 9.24 | [6] |
| Benzo[f]quinoline-cyanoethanohydrazone derivative | HCT116, MCF7 | 13.46 - 16.43 | [6] |
| Arylated benzo[h]quinolines | G361, H460, MCF7, HCT116 | 4.7 - 7.6 | [7] |
Mechanism of Action
The anticancer mechanism of benzo[h]quinoline derivatives is multifaceted and appears to be compound-specific. Several key mechanisms have been proposed:
-
DNA Intercalation: The planar aromatic structure of the benzo[h]quinoline ring system allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to apoptosis.[3]
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[2] Molecular docking studies have provided insights into the binding modes of these compounds within the active sites of these enzymes.[2][7]
-
Induction of Oxidative Stress: Some arylated benzo[h]quinolines have been found to induce anticancer activity by promoting oxidative stress-mediated DNA damage.[7][8]
The following diagram illustrates a proposed signaling pathway for the anticancer activity of certain benzo[h]quinoline derivatives.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. "Synthesis, anticancer activity and docking study of novel benzo[h]quin" by Marwa A. Khodair, Mosaad S. Mohamed et al. [tast.researchcommons.org]
- 3. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of benzo[h]quinolines as topoisomerase inhibitors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Metal Complexes of Schiff Bases Derived from Benzo[h]quinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of metal complexes of Schiff bases derived from Benzo[h]quinoline-2-carbaldehyde. While specific research on this exact class of compounds is limited, the information presented herein is based on established knowledge of closely related quinoline-based Schiff base metal complexes and serves as a comprehensive guide for researchers entering this promising field.
Application Notes
Schiff bases derived from quinoline and its annulated derivatives, such as benzo[h]quinoline, are versatile ligands that form stable complexes with a variety of transition metals.[1] The resulting metal complexes often exhibit enhanced biological and catalytic activities compared to the free ligands.[1] The extended aromatic system of the benzo[h]quinoline moiety can facilitate intercalation with DNA, while the imine (-C=N-) group and the metal center can interact with various biological targets, making these compounds promising candidates for drug development and catalysis.
Potential Applications
-
Anticancer Agents: Metal complexes of quinoline-based Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[2] The proposed mechanisms of action often involve the inhibition of key cellular processes such as DNA replication and protein synthesis, as well as the induction of apoptosis. The planar structure of the benzo[h]quinoline ring system may enhance DNA binding affinity, potentially leading to potent anticancer agents.
-
Antimicrobial Agents: The imine group in Schiff bases is known to be crucial for their antimicrobial activity.[3] Metal chelation can further enhance this activity by increasing the lipophilicity of the compound, thereby facilitating its transport across microbial cell membranes.[4] These complexes have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
-
Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[5] The metal center's electronic properties and coordination environment can be fine-tuned by modifying the Schiff base ligand, allowing for the development of highly selective and efficient catalysts.
-
Fluorescent Sensors: The extended π-system of the benzo[h]quinoline moiety suggests that these Schiff bases and their metal complexes may possess interesting photophysical properties. They could potentially be developed as fluorescent sensors for the detection of specific metal ions or biomolecules.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of Schiff bases derived from this compound and their subsequent metal complexes. Researchers should adapt these methods based on the specific primary amine and metal salt used.
Protocol 1: Synthesis of Schiff Base Ligand
This protocol describes the condensation reaction between this compound and a primary amine to form the Schiff base ligand.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol with stirring.
-
To this solution, add the primary amine (1 equivalent).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven.
-
Characterize the product using FT-IR, NMR, and mass spectrometry.
Protocol 2: Synthesis of Metal(II) Complex
This protocol outlines the general procedure for the synthesis of a metal(II) complex with the Schiff base ligand.
Materials:
-
Schiff base ligand (from Protocol 1)
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, ZnCl₂, CoCl₂)
-
Methanol or ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the Schiff base ligand (2 equivalents) in hot methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in a minimal amount of the same solvent.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
A change in color or the formation of a precipitate indicates complex formation.
-
After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.
-
Wash the complex with the solvent and then with diethyl ether.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
-
Characterize the complex using FT-IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements.
Data Presentation
The following tables present representative quantitative data that could be expected from the characterization and evaluation of these compounds, based on literature values for analogous quinoline-based Schiff base complexes.
Table 1: Representative Spectroscopic Data for a Schiff Base Ligand and its Metal Complexes
| Compound | ν(C=N) (cm⁻¹) | ¹H NMR (δ, ppm) Azomethine Proton | UV-Vis λ_max (nm) |
| Ligand (L) | ~1620 | ~8.5 | ~280, ~350 |
| [CuL₂Cl₂] | ~1605 | - | ~380, ~650 |
| [NiL₂(OAc)₂] | ~1608 | - | ~375, ~580 |
| [ZnL₂Cl₂] | ~1610 | ~8.7 | ~285, ~360 |
| [CoL₂Cl₂] | ~1600 | - | ~390, ~620 |
Table 2: Representative Biological Activity Data (IC₅₀ in µM) of Metal Complexes
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Ligand (L) | >100 | >100 | 50 | 75 |
| [CuL₂Cl₂] | 15 | 20 | 10 | 15 |
| [NiL₂(OAc)₂] | 25 | 30 | 18 | 22 |
| [ZnL₂Cl₂] | 40 | 55 | 30 | 40 |
| [CoL₂Cl₂] | 22 | 28 | 12 | 18 |
| Cisplatin | 8 | 12 | - | - |
| Ciprofloxacin | - | - | 1 | 0.5 |
Note: The data in these tables are illustrative and based on values reported for similar quinoline-based Schiff base complexes. Actual experimental results may vary.
Visualizations
References
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex | European Journal of Chemistry [eurjchem.com]
Synthesis of Benzo[h]quinoline-2-carbaldehyde: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of Benzo[h]quinoline-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The described method focuses on the selective oxidation of 2-methylbenzo[h]quinoline using selenium dioxide, a reliable and effective approach for this transformation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
Benzo[h]quinoline and its derivatives are of significant interest due to their diverse biological activities and applications in organic electronics. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The protocol outlined below details a robust method for the preparation of this aldehyde from the readily available 2-methylbenzo[h]quinoline.
Reaction Scheme
The synthesis proceeds via the oxidation of the methyl group at the 2-position of the benzo[h]quinoline ring system using selenium dioxide (SeO₂).
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Methylbenzo[h]quinoline | Commercially Available |
| Reagent | Selenium Dioxide (SeO₂) | Commercially Available |
| Solvent | Xylene | - |
| Reaction Temperature | Reflux (~140 °C) | [1] |
| Reaction Time | 8 hours | [1] |
| Yield | ~69% (based on a similar reaction) | [1] |
| Molecular Formula | C₁₄H₉NO | [2] |
| Molecular Weight | 207.23 g/mol | [2] |
Experimental Protocol
This protocol is based on established procedures for the selenium dioxide oxidation of methylquinolines.[1][3][4]
Materials:
-
2-Methylbenzo[h]quinoline
-
Selenium Dioxide (SeO₂)
-
Xylene (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylbenzo[h]quinoline and selenium dioxide (1.0 - 1.2 molar equivalents) to anhydrous xylene.
-
Reaction: Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the precipitated black selenium. Wash the filter cake with a small amount of xylene.
-
Combine the filtrate and washings and remove the xylene under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
Elute the column with a hexane-ethyl acetate gradient to isolate the pure this compound.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified aldehyde as a solid.
-
Characterization Data
The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity. The following data for related compounds can be used as a reference.
Spectroscopic Data of this compound (Expected):
| Technique | Data |
| ¹H NMR | The spectrum is expected to show characteristic signals for the aromatic protons of the benzo[h]quinoline core and a downfield singlet for the aldehyde proton (δ > 10 ppm). |
| ¹³C NMR | The spectrum should display signals for the aromatic carbons and a highly deshielded signal for the carbonyl carbon of the aldehyde group (δ > 190 ppm).[5] |
| IR (cm⁻¹) | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. Other bands will correspond to the aromatic C-H and C=C stretching vibrations. For a similar compound, 2-carboxaldehyde 3-quinoline methyl carboxylate, IR peaks were observed at 1750, 1600, and 1210 cm⁻¹.[1] |
| MS (m/z) | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (207.23). For a similar compound, 2-carboxaldehyde 3-quinoline methyl carboxylate, the molecular ion peak was observed at m/z 215 (M+).[1] |
Visualizing the Synthesis Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of the Reaction Mechanism
The oxidation of the methyl group by selenium dioxide is proposed to proceed through a well-established mechanism involving an initial ene reaction followed by a[6][7]-sigmatropic rearrangement.
Caption: Proposed mechanism for the selenium dioxide oxidation.
Conclusion
The protocol described in this application note provides a reliable and straightforward method for the synthesis of this compound. By following the detailed steps for the reaction, work-up, and purification, researchers can efficiently obtain this valuable compound for their scientific endeavors. The provided quantitative and spectroscopic data serve as a useful reference for the characterization of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 95% | CAS: 904886-12-0 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Benzo(h)quinoline | C13H9N | CID 9191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[h]quinoline-2-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Benzo[h]quinoline-2-carbaldehyde synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Method 1: Oxidation of 2-Methylbenzo[h]quinoline
Question 1: The oxidation of 2-methylbenzo[h]quinoline is resulting in a low yield of the desired aldehyde. What are the potential causes and solutions?
Answer: Low yields in the oxidation of 2-methylbenzo[h]quinoline can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid (Benzo[h]quinoline-2-carboxylic acid).
-
Solution: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess of selenium dioxide (SeO₂) is common, but a large excess should be avoided. The reaction temperature should also be carefully monitored, as higher temperatures can favor over-oxidation.
-
-
Suboptimal Solvent: The choice of solvent is critical for this reaction.
-
Solution: Dioxane, often with a small amount of water, is a common solvent for SeO₂ oxidations. If solubility of the starting material is an issue, exploring other high-boiling point solvents like xylene or diglyme may be beneficial.
-
-
Decomposition of Product: The product may be unstable under the reaction conditions.
-
Solution: Work-up the reaction as soon as TLC indicates the consumption of the starting material. Minimize the exposure of the product to high temperatures and acidic or basic conditions during purification.
-
Question 2: During the work-up of the selenium dioxide oxidation, I am having trouble removing the selenium byproducts. How can I effectively purify my product?
Answer: Removal of selenium byproducts is a common challenge in SeO₂ oxidations.
-
Filtration: The elemental selenium byproduct is insoluble and can be removed by filtering the reaction mixture through a pad of celite while hot.
-
Sulfite Wash: Soluble selenium compounds can be removed by washing the organic extract with an aqueous solution of sodium sulfite or bisulfite. This reduces selenium compounds to elemental selenium, which can then be filtered off.
-
Column Chromatography: Careful column chromatography on silica gel is usually effective in separating the desired aldehyde from any remaining selenium-containing impurities.
Method 2: Vilsmeier-Haack Formylation of Benzo[h]quinoline
Question 3: The Vilsmeier-Haack reaction on Benzo[h]quinoline is giving a very low yield of the 2-carbaldehyde. How can this be improved?
Answer: The Vilsmeier-Haack reaction is sensitive to several factors, and low yields are a common issue.
-
Low Reactivity of Substrate: Benzo[h]quinoline is an electron-deficient system, which makes it less reactive towards electrophilic substitution.
-
Solution: The reaction often requires forcing conditions. Increasing the reaction temperature and reaction time can improve the yield, but this must be balanced against the risk of decomposition.
-
-
Incorrect Stoichiometry of Reagents: The ratio of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) is crucial for the formation of the Vilsmeier reagent.
-
Solution: Typically, an excess of the Vilsmeier reagent is used. The reagent is usually prepared by adding POCl₃ to DMF at 0 °C. Ensure the reagents are of high purity and handled under anhydrous conditions.
-
-
Hydrolysis Step: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde.
-
Solution: The reaction mixture is typically poured onto ice and then neutralized with a base like sodium bicarbonate or sodium hydroxide solution. The pH should be carefully controlled during work-up to avoid side reactions.
-
Question 4: I am observing the formation of multiple products in my Vilsmeier-Haack reaction. How can I improve the regioselectivity for the 2-position?
Answer: While formylation of quinolines often favors the electron-richer rings, the substitution pattern on the benzo[h]quinoline ring can be complex.
-
Inherent Electronic Effects: The electronic nature of the benzo[h]quinoline ring system dictates the position of electrophilic attack. The 2-position is not always the most favored.
-
Solution: Unfortunately, altering the regioselectivity of the Vilsmeier-Haack reaction on an unsubstituted substrate is challenging. It may be more effective to start with a pre-functionalized benzo[h]quinoline that directs the formylation to the desired position, or to use an alternative synthetic route such as the oxidation of 2-methylbenzo[h]quinoline.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding method for synthesizing this compound?
A1: Based on analogous reactions with quinolines, the oxidation of 2-methylbenzo[h]quinoline with selenium dioxide is generally the most reliable and direct method, often providing good to high yields of the corresponding aldehyde. While the Vilsmeier-Haack reaction is a classic method for formylation, it can be low-yielding and less regioselective for electron-deficient systems like benzo[h]quinoline.
Q2: How can I synthesize the starting material, 2-methylbenzo[h]quinoline?
A2: 2-Methylbenzo[h]quinoline can be synthesized via the Doebner-von Miller reaction, which involves the condensation of 1-naphthylamine, an α,β-unsaturated aldehyde (such as crotonaldehyde), and an oxidizing agent in the presence of an acid catalyst.
Q3: Are there any safety precautions I should be aware of when performing these syntheses?
A3: Yes. Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: Can I use other oxidizing agents besides selenium dioxide for the oxidation of 2-methylbenzo[h]quinoline?
A4: While other oxidizing agents can be used for the oxidation of methyl groups on aza-aromatic systems, selenium dioxide is often preferred for its selectivity in converting the methyl group to an aldehyde without significantly affecting the aromatic rings. Other reagents may lead to over-oxidation to the carboxylic acid or complex mixtures.
Q5: My final product is difficult to purify. What are some recommended purification techniques?
A5: For this compound, purification is typically achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be an effective method for obtaining a highly pure product.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Key Reagents | Typical Solvent | Temperature (°C) | Reported Yield Range (Analogous Systems) | Key Challenges |
| Oxidation | 2-Methylbenzo[h]quinoline | Selenium Dioxide (SeO₂) | Dioxane, Xylene | 100-140 | 50-85% | Removal of selenium byproducts, potential for over-oxidation. |
| Vilsmeier-Haack | Benzo[h]quinoline | POCl₃, DMF | DMF | 60-100 | 20-50% | Low yield, regioselectivity issues, harsh reaction conditions. |
| Reduction | Benzo[h]quinoline-2-carboxylic acid | DIBAL-H or via Acyl Chloride (e.g., Rosenmund) | Toluene, THF | -78 to RT | 60-90% | Requires synthesis of the carboxylic acid precursor, potential for over-reduction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2-Methylbenzo[h]quinoline
This protocol is adapted from established procedures for the oxidation of methylquinolines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzo[h]quinoline (1.0 eq) and selenium dioxide (1.1 - 1.5 eq).
-
Solvent Addition: Add a suitable solvent such as aqueous dioxane (e.g., 95:5 dioxane:water) or xylene.
-
Heating: Heat the reaction mixture to reflux (typically 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture slightly and filter the hot solution through a pad of celite to remove the black selenium precipitate.
-
Wash the celite pad with hot solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite, followed by brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford this compound.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation of Benzo[h]quinoline
This is a general protocol and may require optimization.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, large excess) to 0 °C with an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~3.0 eq) dropwise to the cooled DMF with stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Add Benzo[h]quinoline (1.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-48 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the oxidation of 2-methylbenzo[h]quinoline.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting flowchart for low yield issues.
Technical Support Center: Purification of Benzo[h]quinoline-2-carbaldehyde by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Benzo[h]quinoline-2-carbaldehyde by recrystallization. This document offers troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and illustrative diagrams to facilitate successful purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound will not dissolve in the hot solvent. What should I do?
A: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Inappropriate Solvent: The polarity of the solvent may not be suitable for dissolving the compound, even at elevated temperatures. This compound is a relatively polar aromatic compound. Solvents like ethanol or ethyl acetate are good starting points.[1] If the compound has very limited solubility, consider a more polar solvent or a solvent mixture.
-
Insufficient Solvent: You may not have added enough solvent to dissolve the solute. Add the hot solvent in small portions to your crude product, waiting for it to boil between additions, until the solid just dissolves. Using a large excess of solvent will lead to poor recovery.[2]
Q2: No crystals have formed after cooling the solution. What is the problem?
A: The absence of crystal formation is a common issue and can be attributed to several factors:
-
Excess Solvent: The most common reason for crystallization failure is using too much solvent, preventing the solution from becoming saturated upon cooling.[3] To remedy this, you can evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin. Try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a small "seed" crystal of pure this compound.
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent even at low temperatures. In this case, you will need to select a different solvent or use a solvent/anti-solvent system. A good anti-solvent is a solvent in which your compound is insoluble but is miscible with your primary solvent. For example, if your compound is dissolved in a minimal amount of hot ethanol, the slow addition of water (an anti-solvent) can induce crystallization.
Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if the solution is highly impure.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool slowly.
-
Slow Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate.
-
Change Solvent: If the problem persists, it may be necessary to remove the solvent and attempt the recrystallization with a different solvent that has a lower boiling point.
Q4: The recovery yield of my purified this compound is very low. How can I improve it?
A: A low yield can result from several factors during the recrystallization process:
-
Using Too Much Solvent: As mentioned, an excessive amount of solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter funnel. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently in an ice bath to maximize crystal formation before filtration.
-
Washing with Too Much Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.
Data Presentation
| Solvent System | Expected Solubility of this compound (at room temp) | Expected Solubility of this compound (at boiling point) | Suitability for Recrystallization |
| Ethanol | Sparingly Soluble | Soluble | Good starting point. May require the addition of an anti-solvent like water for better yield. |
| Ethyl Acetate | Sparingly to Moderately Soluble | Soluble | A promising solvent. Can be used alone or in a pair with a non-polar solvent. |
| Hexane / Petroleum Ether | Insoluble | Sparingly Soluble | Unlikely to be a good single solvent but can be an excellent anti-solvent when paired with a more polar solvent like ethyl acetate. |
| Toluene | Moderately Soluble | Soluble | May be too good of a solvent, leading to low recovery. Could be useful for highly impure samples. |
| Water | Insoluble | Insoluble | Unsuitable as a primary solvent. Can be used as an anti-solvent with a miscible organic solvent like ethanol. |
Experimental Protocols
Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound. The choice of solvent or solvent system should be optimized based on small-scale trials. A promising starting point is an ethyl acetate/hexane solvent system.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., Ethyl Acetate, Hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethyl acetate) and a boiling chip. Gently heat the mixture to boiling while stirring. Continue to add the hot primary solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization:
-
Single Solvent: If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Solvent/Anti-solvent: If using an anti-solvent, dissolve the compound in the minimum amount of the hot primary solvent. Then, slowly add the anti-solvent (e.g., hexane) dropwise with swirling until the solution becomes slightly cloudy (turbid). Reheat the solution until it becomes clear again, and then allow it to cool slowly as described above.
-
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or the anti-solvent if a mixed system was used) to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Step-by-step experimental workflow for the recrystallization process.
References
Technical Support Center: Formylation of Benzo[h]quinoline
This guide is intended for researchers, scientists, and drug development professionals engaged in the formylation of benzo[h]quinoline. It provides troubleshooting advice for common side reactions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack formylation of benzo[h]quinoline is giving a very low yield. What are the common causes?
A1: Low yields in Vilsmeier-Haack reactions are typically due to a few critical factors:
-
Moisture: The Vilsmeier reagent (formed from POCl₃ and DMF) is extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Reagent Quality: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF). Old or improperly stored reagents can significantly reduce yield.
-
Reaction Temperature: Temperature control is crucial. While the formation of the Vilsmeier reagent is done at 0-5°C, the subsequent formylation of the heterocycle often requires heating. However, excessive temperatures can lead to decomposition and polymerization.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction time.
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these side products?
A2: The formation of multiple products indicates a lack of regioselectivity or the occurrence of side reactions. For benzo[h]quinoline, an electrophilic substitution like formylation is expected to occur on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine ring.[1][2] The most favored positions are C5 and C8.[1] However, other isomers are possible.
-
Isomeric Products: You are likely forming a mixture of formylated isomers (e.g., 5-formyl, 8-formyl, and potentially 10-formyl derivatives). The exact ratio can depend on the specific reaction conditions.
-
Di-formylation: If the reaction conditions are too harsh or the stoichiometry of the formylating agent is too high, di-formylation at multiple positions on the ring can occur.[3]
-
Chlorinated Byproducts: In the Vilsmeier-Haack reaction, which uses POCl₃, chlorination of the heterocyclic ring can be a competing side reaction, leading to products like 2-chloro-3-formylquinolines from acetanilide precursors.[4]
-
Polymerization: Under strong acidic conditions and high temperatures, resinous or polymeric materials can form, which often appear as a baseline streak on the TLC plate.
Q3: How can I improve the regioselectivity of the formylation?
A3: Improving regioselectivity involves fine-tuning the reaction conditions to favor substitution at a specific position.
-
Choice of Formylation Method: Different methods have different steric and electronic requirements. The Vilsmeier-Haack reaction is generally effective for electron-rich heterocycles.[5] The Duff reaction requires strongly electron-donating groups for ortho-selectivity, which may not be applicable here.[3] The Reimer-Tiemann reaction also favors ortho-formylation but can have its own set of byproducts like cyclohexadienones.[6][7]
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates, thereby affecting the product distribution. Experiment with different anhydrous solvents.
-
Purification: If a mixture of isomers is unavoidable, careful column chromatography is required for separation. Using a gradient elution system and high-quality silica gel can help resolve closely-eluting isomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Moisture in reagents or glassware. 2. Decomposed Vilsmeier reagent. 3. Reaction temperature too low/high. 4. Insufficient reaction time. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Prepare the Vilsmeier reagent fresh using distilled POCl₃ and anhydrous DMF.[8] 3. Optimize temperature; form the reagent at 0-5°C and then heat the reaction as required (e.g., 80-90°C), monitoring by TLC. 4. Extend reaction time and monitor by TLC until the starting material is consumed. |
| Multiple Products (Poor Regioselectivity) | 1. Formation of multiple formyl-isomers. 2. Di-formylation due to excess reagent. | 1. Modify reaction temperature and solvent to favor one isomer. Be prepared to separate isomers via column chromatography. 2. Reduce the stoichiometry of the Vilsmeier reagent to 1.1-1.5 equivalents relative to the substrate. |
| Formation of Dark, Tarry Substance | 1. Polymerization of the substrate or product. 2. Reaction temperature is too high. | 1. Use milder reaction conditions. Avoid excessively strong acidic or basic conditions if possible. 2. Reduce the reaction temperature and ensure even heating with vigorous stirring. |
| Product is a Chlorinated Derivative | 1. Side reaction with the Vilsmeier reagent (POCl₃). | 1. This is a known side reaction for some substrates.[4] Consider alternative formylation methods that do not use a chlorine source, such as the Duff[3] or Reimer-Tiemann reactions.[7] |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of Benzo[h]quinoline
This protocol is a generalized procedure based on the successful formylation and cyclization of related N-heterocyclic precursors.[5][8]
1. Preparation of the Vilsmeier Reagent:
-
In a two-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0-5°C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the stirred DMF over 30 minutes. Ensure the temperature does not rise above 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes. The resulting pale yellow to colorless solution is the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve benzo[h]quinoline (1.0 eq.) in a minimal amount of anhydrous DMF or an anhydrous chlorinated solvent (e.g., chloroform, dichloroethane).
-
Add the benzo[h]quinoline solution dropwise to the freshly prepared Vilsmeier reagent at 0-5°C.
-
After the addition, slowly raise the temperature and heat the reaction mixture to 80-90°C.
-
Maintain this temperature for 2-6 hours, monitoring the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
3. Work-up and Purification:
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid/oil by column chromatography on silica gel to isolate the desired formylated benzo[h]quinoline isomer(s).
Visualized Workflows and Mechanisms
Caption: Experimental workflow for the Vilsmeier-Haack formylation of benzo[h]quinoline.
Caption: Troubleshooting decision tree for formylation side reactions.
Caption: Simplified reaction pathway showing desired product and potential side products.
References
- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 2. reddit.com [reddit.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Optimization of Reaction Conditions for Schiff Base Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of Schiff bases.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Schiff base formation and offers practical solutions.
1. Why is my Schiff base yield low?
Low yields in Schiff base synthesis can be attributed to several factors, as the reaction is a reversible equilibrium.[1] The primary reasons include the presence of water, which can drive the reaction backward, and the inherent instability of certain reactants and products.[1][2][3][4] Schiff bases derived from aliphatic aldehydes, for instance, are often less stable and more prone to polymerization compared to those from aromatic aldehydes.[1] The pH of the reaction medium is also a critical factor; a non-optimal pH can either fail to sufficiently activate the carbonyl group or protonate the amine, rendering it non-nucleophilic.[1][5][6][7][8]
Troubleshooting Steps:
-
Water Removal: It is crucial to remove the water produced during the reaction.[1][9] This can be achieved by:
-
pH Optimization: The optimal pH for Schiff base formation is typically in the mildly acidic range of 4-5.[1][7][8][10] This is because the dehydration of the carbinolamine intermediate is acid-catalyzed, but a highly acidic environment will protonate the amine, inhibiting its initial nucleophilic attack.[1][5][6][7][8][10] The ideal pH can vary depending on the specific substrates and may require experimental determination.[5][6]
-
Catalyst Selection: While many reactions proceed without a catalyst, acid catalysts like glacial acetic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids such as zinc chloride can increase the reaction rate.[1][11] The concentration of the catalyst should be carefully controlled to prevent unwanted side reactions.[1]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature to reach equilibrium. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[11]
2. My reaction is not proceeding to completion. What can I do?
Incomplete conversion is a common challenge, often linked to the reversible nature of the reaction and suboptimal conditions.[1]
Troubleshooting Steps:
-
Increase Reactant Concentration: Based on Le Chatelier's principle, increasing the concentration of one of the reactants (typically the less expensive one) can shift the equilibrium towards the product side.[1]
-
Effective Water Removal: Ensure that the method chosen for water removal is efficient. A Dean-Stark apparatus is often more effective for larger scale reactions than drying agents.[3]
-
Optimize Stoichiometry: While a 1:1 molar ratio is standard, using a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removable reactant can help drive the reaction to completion.[3]
3. How can I purify my Schiff base effectively?
The purification method depends on the physical state and stability of the Schiff base.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying solid Schiff bases.[1][12] The choice of solvent is critical, with ethanol being a common option.[1][3]
-
Column Chromatography: If recrystallization is not successful, column chromatography can be used. It is often recommended to use neutral alumina instead of silica gel, as the acidic nature of silica can lead to the hydrolysis of the Schiff base.[1][3][13]
-
Solvent Washing: Washing the crude product with a solvent in which the starting materials are soluble but the Schiff base is not can be a simple and effective purification step.[1][12]
-
Storage: To prevent decomposition, purified Schiff bases should be stored in a dry environment, protected from moisture.[1][13]
4. My Schiff base is an oil and is difficult to handle and purify. What should I do?
The formation of an oily product is not uncommon.[1]
Troubleshooting Steps:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether. This process can sometimes lead to the formation of a solid.[1]
-
Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization, and the free base can be regenerated if necessary.[1]
-
In-situ Use: If purification proves to be extremely difficult, consider using the crude Schiff base directly in the subsequent step of your synthesis, provided that the impurities will not interfere with the next reaction.[1]
Data Presentation
Table 1: Common Solvents for Schiff Base Formation
| Solvent | Properties | Notes |
| Ethanol/Methanol | Protic, readily available | Good for many simple Schiff bases.[4][11] |
| Toluene/Benzene | Aprotic, forms azeotrope with water | Ideal for use with a Dean-Stark apparatus.[1][4] |
| Dichloromethane (DCM) | Aprotic, low boiling point | Useful for reactions at room temperature.[14] |
| Dimethylformamide (DMF) | Aprotic, high boiling point | Can be used for less reactive starting materials.[4] |
| Acetic Acid | Can act as both solvent and catalyst | May be suitable for certain reactions.[4] |
| Water | "Green" solvent | Can be effective for certain reactions, leading to high yields without a catalyst.[2][15] |
| Solvent-free | Grinding or microwave irradiation | Environmentally friendly alternative.[4][14] |
Table 2: Common Catalysts for Schiff Base Formation
| Catalyst | Type | Typical Amount | Notes |
| Glacial Acetic Acid | Acid | A few drops | Common and effective.[11] |
| p-Toluenesulfonic acid (p-TsOH) | Acid | Catalytic amount | Stronger acid catalyst.[1] |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Catalytic amount | Can be effective for certain substrates.[1] |
| Triethylamine (TEA) | Base | A few drops | Can be used as a basic catalyst.[4] |
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol provides a general procedure for the condensation of an aldehyde with a primary amine.
Materials:
-
Aldehyde (1 equivalent)
-
Primary amine (1 equivalent)
-
Solvent (e.g., ethanol, methanol, or toluene)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
-
Dehydrating agent (optional, e.g., molecular sieves)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1 equivalent) and the primary amine (1 equivalent) in the chosen solvent.
-
If using a catalyst, add it to the reaction mixture.
-
If using a dehydrating agent like molecular sieves, add it at this stage.[1] Alternatively, if using toluene or benzene, set up a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux and stir for the required time. Monitor the progress of the reaction using TLC.[11]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.[1]
-
The crude product can then be purified by recrystallization or column chromatography.[1]
Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.[3]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.[3]
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and briefly heat the solution.[3]
-
Hot Filtration: If charcoal was used, quickly filter the hot solution through a fluted filter paper to remove it.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[3]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[3]
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis and purification of Schiff bases.
Caption: A troubleshooting decision tree for addressing low yields in Schiff base synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Vilsmeier-Haack reaction, with a focus on overcoming low product yields.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what is it used for?
The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1] It is widely used in the synthesis of aryl aldehydes and ketones, which are important intermediates in the pharmaceutical and fine chemical industries. The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[2][3]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[2] It is usually prepared in situ by the slow, controlled addition of an acid chloride (e.g., POCl₃, oxalyl chloride, or thionyl chloride) to an ice-cold solution of a substituted amide (e.g., DMF).[3] The reaction is exothermic and should be performed under anhydrous conditions to prevent the decomposition of the moisture-sensitive reagent.
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive. It is crucial to carry out the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure often involves quenching the reaction mixture with ice, which must be done slowly and carefully to control the exothermic reaction.
Q4: How can the progress of the Vilsmeier-Haack reaction be monitored?
The progress of the reaction can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., sodium bicarbonate) or water, extracted with an appropriate organic solvent, and then spotted on a TLC plate to check for the consumption of the starting material and the formation of the product.
Troubleshooting Guide for Low Yield
Low product yield is a common issue in the Vilsmeier-Haack reaction. The following guide addresses potential causes and provides systematic troubleshooting steps.
Problem: Low or No Product Formation
Possible Cause 1: Inactive or Decomposed Vilsmeier Reagent
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous grade DMF and fresh, high-purity POCl₃. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Reagent Preparation: Prepare the Vilsmeier reagent at a low temperature (typically 0-5 °C) by adding POCl₃ dropwise to DMF with vigorous stirring. Use the freshly prepared reagent immediately.
-
Check Reagent Quality: Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent. If the DMF has a fishy odor, it may be decomposed and should be replaced. Similarly, ensure the POCl₃ is of high purity and has not been exposed to moisture.
-
Possible Cause 2: Low Substrate Reactivity
-
Troubleshooting Steps:
-
Increase Reaction Temperature: For less reactive aromatic or heteroaromatic substrates, a higher reaction temperature may be required. After the initial formation of the Vilsmeier reagent and addition of the substrate at low temperature, the reaction mixture can be gradually heated (e.g., to 60-80 °C) to drive the reaction to completion.[4]
-
Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent (e.g., 1.5 to 3 equivalents relative to the substrate) can sometimes improve the yield for less reactive compounds.
-
Consider a Co-solvent: While the reaction is often run in excess DMF, in some cases, the use of a co-solvent like dichloromethane (DCM) or chloroform might be beneficial.
-
Possible Cause 3: Incomplete Reaction
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC to monitor the reaction until the starting material is fully consumed. If the reaction appears sluggish, consider extending the reaction time or increasing the temperature.
-
Ensure Proper Mixing: In some cases, the Vilsmeier reagent can precipitate from the solution. Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. If the stir bar gets stuck, consider using mechanical stirring.
-
Possible Cause 4: Product Decomposition During Work-up
-
Troubleshooting Steps:
-
Controlled Quenching: The hydrolysis of the iminium intermediate is highly exothermic. Quench the reaction mixture slowly by pouring it onto crushed ice or adding ice-cold water dropwise with vigorous stirring to maintain a low temperature.
-
pH Adjustment: After quenching, the pH of the aqueous solution is typically adjusted with a base (e.g., NaOH, NaHCO₃, or NaOAc) to facilitate the hydrolysis and precipitation of the product. The optimal pH for product stability and isolation should be determined empirically.
-
Efficient Extraction: If the product is not precipitating, it may be soluble in the aqueous layer. Ensure thorough extraction with a suitable organic solvent. If emulsions form, adding brine can help to break them.
-
Problem: Formation of Multiple Products or Byproducts
Possible Cause 1: Di-formylation or Other Side Reactions
-
Troubleshooting Steps:
-
Control Stoichiometry: The formation of di-formylated products can occur, especially with highly activated substrates. Carefully control the stoichiometry of the Vilsmeier reagent (a 1:1 to 1.2:1 ratio of reagent to substrate is a good starting point for mono-formylation).
-
Optimize Reaction Temperature: Higher temperatures can sometimes lead to side reactions and the formation of tarry byproducts. Try running the reaction at a lower temperature for a longer duration.
-
Possible Cause 2: Impurities in Starting Materials or Solvents
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the aromatic substrate is pure. Impurities can lead to undesired side reactions.
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents to minimize side reactions.
-
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the Vilsmeier-Haack formylation of various substrates.
Table 1: Formylation of Indole Derivatives
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [5] |
| Indole | Vilsmeier Reagent, DMF | 0 to RT | 2.5 | 77 | |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | [5] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [5] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 7 | 92 | [5] |
Table 2: Formylation of Other Aromatic Compounds
| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| N,N-Dimethylaniline | POCl₃, Benzanilide | Unsymmetrical diaryl ketone | - | [1] |
| Anthracene | POCl₃, N-Methylformanilide | 9-Anthracenecarboxaldehyde | - | [1] |
| Substituted Hydrazones | POCl₃, DMF, Room Temp, 8h | 3-Aryl-4-formyl pyrazoles | Good to Excellent | [4] |
| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | POCl₃, DMF, 0°C then reflux, 6h | 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Excellent | [4] |
Experimental Protocols
Protocol 1: Formylation of Indole
-
Apparatus Setup: A clean, dry round-bottom flask is equipped with a magnetic stirrer and a dropping funnel, and the system is placed under an inert atmosphere (nitrogen or argon).
-
Vilsmeier Reagent Preparation: The flask is charged with anhydrous N,N-dimethylformamide (DMF) and cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the DMF with constant stirring.
-
Substrate Addition: A solution of indole (1.0 eq.) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2.5 hours.
-
Work-up: The reaction is quenched by the slow addition of a 1 M NaOH aqueous solution, followed by dilution with water. The mixture is then poured into ice-cooled water and stirred for 1 hour.
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried under reduced pressure to yield indole-3-carbaldehyde.
Protocol 2: General Procedure for Formylation of an Electron-Rich Arene [6]
-
Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Vilsmeier Reagent Addition: To a solution of the substrate (1.0 equiv) in anhydrous DMF, (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent, 1.5 equiv) is added at 0 °C.
-
Reaction: The mixture is stirred for 6.5 hours at room temperature.
-
Work-up: A solution of NaOAc (5.6 equiv) in water is added at 0 °C and stirred for 10 minutes.
-
Extraction and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., Et₂O). The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.
Visualizations
Caption: The Vilsmeier-Haack reaction mechanism.
Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.
Caption: A decision tree for troubleshooting low yield in the Vilsmeier-Haack reaction.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Aromatic Aldehydes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of aromatic aldehydes.
Troubleshooting Guide
This section addresses common issues encountered during the purification of aromatic aldehydes, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: My aromatic aldehyde has turned yellow or brown upon storage.
Question: Why has my aldehyde changed color, and what can I do about it?
Answer: Aromatic aldehydes are prone to oxidation by atmospheric oxygen, which converts the aldehyde to the corresponding carboxylic acid.[1][2] This is often the cause of discoloration. Benzaldehyde, for example, is known to readily oxidize to benzoic acid when exposed to air.[3]
-
Prevention: To prevent oxidation, store aromatic aldehydes under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and in a cool, dark place like a refrigerator.[3]
-
Purification: The acidic impurity can be removed by washing the aldehyde with a mild base solution, such as 5% sodium bicarbonate (NaHCO3), followed by washing with water to remove the resulting salt and any excess base.[4] The aldehyde should then be thoroughly dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. For higher purity, vacuum distillation is recommended after this washing procedure.[3][4]
Issue 2: I'm seeing an unexpected peak in the NMR spectrum of my purified aldehyde.
Question: I've purified my aromatic aldehyde, but the NMR spectrum shows an impurity. How can I identify it?
Answer: The most common impurity is the corresponding carboxylic acid due to oxidation.[5] You can often identify this by a broad singlet peak in the downfield region of the 1H NMR spectrum (typically >10 ppm). Residual solvents from the purification process are also common impurities.[6][7]
-
Identification: Compare your spectrum to a known reference spectrum of the pure aldehyde and the suspected carboxylic acid impurity. Spiking the NMR sample with a small amount of the suspected impurity can confirm its presence if the peak intensity increases. Resources are available that list the chemical shifts of common laboratory solvents and reagents.[6][7]
-
Removal: If the impurity is the carboxylic acid, an aqueous wash with a mild base as described above is effective.[4] If it is a residual solvent, vacuum distillation is the most effective removal method, provided the solvent has a lower boiling point than the aldehyde.[3][8]
Issue 3: Low recovery of the aldehyde after purification by sodium bisulfite adduct formation.
Question: I used the sodium bisulfite method to purify my aromatic aldehyde, but the final yield is very low. What could be the reason?
Answer: Low recovery from a bisulfite adduct purification can be due to several factors:
-
Incomplete Adduct Formation: The reaction with sodium bisulfite is an equilibrium. Using a freshly prepared, saturated solution of sodium bisulfite is crucial for driving the reaction towards the adduct.[9]
-
Adduct Solubility: While many aromatic aldehyde bisulfite adducts precipitate, some may be soluble in the reaction mixture, especially with certain solvent systems.[9][10] If no precipitate forms, the adduct is likely in the aqueous phase.[10][11]
-
Incomplete Regeneration of the Aldehyde: The decomposition of the bisulfite adduct back to the aldehyde requires a sufficiently basic pH.[9][11] Ensure the pH is strongly basic (e.g., pH 12) to completely regenerate the aldehyde.[9][12] Aldehydes with certain structural features, such as α-stereocenters, may be prone to side reactions like epimerization under strongly basic conditions.[9]
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common impurities in aromatic aldehydes?
A1: The most common impurity is the corresponding aromatic carboxylic acid, formed via oxidation by air.[5][13] Other potential impurities include residual starting materials from the synthesis, byproducts from the reaction, and residual solvents from the workup and purification steps.[14]
Q2: What are the primary methods for purifying aromatic aldehydes?
A2: The choice of purification method depends on the nature of the impurities and the scale of the purification. The most common methods are:
-
Vacuum Distillation: This is highly effective for separating aldehydes from non-volatile impurities like polymers and salts, as well as more volatile impurities. It is particularly useful for liquid aldehydes.[3][8]
-
Recrystallization: This method is suitable for solid aromatic aldehydes to remove soluble impurities.[15][16]
-
Sodium Bisulfite Adduct Formation: This is a classic and highly selective method for separating aldehydes from ketones and other non-aldehydic impurities.[17][18] The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered off and then decomposed to regenerate the pure aldehyde.[9][11]
-
Flash Column Chromatography: This technique is used when other methods are not effective, particularly for separating aldehydes from impurities with similar boiling points or solubilities.[5][19]
Method-Specific Questions
Q3: When should I choose vacuum distillation for purification?
A3: Vacuum distillation is ideal for liquid aromatic aldehydes that are thermally stable but have high boiling points.[20] Distilling under reduced pressure lowers the boiling point, preventing decomposition that might occur at atmospheric pressure.[8] It is effective for removing non-volatile impurities and those with significantly different boiling points.[3]
Q4: How do I select a suitable solvent for recrystallizing a solid aromatic aldehyde?
A4: An ideal recrystallization solvent should dissolve the aldehyde completely when hot but poorly when cold.[16][21] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[16] It is common to perform small-scale solubility tests with a range of solvents to find the optimal one.[21]
Q5: What is the principle behind purification using sodium bisulfite adducts?
A5: Aldehydes react with sodium bisulfite to form α-hydroxysulfonic acid salts, which are often insoluble and precipitate from the reaction mixture.[9][17] These adducts can be separated by filtration.[10] The reaction is reversible, and the pure aldehyde can be regenerated by treating the adduct with a strong base or acid.[11][17] This method is highly effective for separating aldehydes from ketones and other organic compounds that do not react with sodium bisulfite.[12][18]
Experimental Protocols & Data
Protocol 1: Purification of an Aromatic Aldehyde via Sodium Bisulfite Adduct Formation
This protocol is adapted for the separation of an aromatic aldehyde from a mixture.[9][12]
-
Dissolve the crude mixture containing the aromatic aldehyde in a minimal amount of a water-miscible solvent like methanol.[12]
-
Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.[9][12]
-
Shake the funnel vigorously for about 30 seconds. A precipitate of the bisulfite adduct may form.[9][12]
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and then carried to the regeneration step.[10]
-
If no precipitate forms, add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture). Shake again and separate the layers. The bisulfite adduct will be in the aqueous layer.[11][12]
-
To regenerate the aldehyde, isolate the adduct (either filtered solid or the aqueous layer) and treat it with a strong base, such as 50% sodium hydroxide, until the pH is strongly basic (e.g., pH 12).[9][12]
-
Extract the regenerated pure aldehyde with a suitable organic solvent. The organic layer can then be dried and concentrated to yield the purified aldehyde.[9][11]
Comparison of Purification Methods
The following table summarizes the advantages and disadvantages of common purification methods for aromatic aldehydes.
| Purification Method | Purity Achieved (Typical) | Advantages | Disadvantages |
| Vacuum Distillation | >98% | Excellent for removing non-volatile impurities; suitable for large quantities.[3] | Requires thermally stable compounds; may not separate impurities with similar boiling points.[8] |
| Recrystallization | >99% (for solids) | Can yield very high purity material; effective for removing soluble impurities.[16] | Only applicable to solid compounds; yield can be reduced by solubility in the cold solvent.[21] |
| Bisulfite Adduct | >95% | Highly selective for aldehydes; uses inexpensive reagents; scalable.[9][12] | May have lower yields for sterically hindered aldehydes; requires a regeneration step.[9] |
| Flash Chromatography | >99% | High resolution for complex mixtures; applicable to a wide range of compounds.[19] | Can be time-consuming and expensive, especially for large scales; requires solvent selection optimization.[5][12] |
Visualizing Purification Workflows
Workflow for Purification via Sodium Bisulfite Adduct Formation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Workup [chem.rochester.edu]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. EP0323290B1 - Process for the preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Bisulfite - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. orgsyn.org [orgsyn.org]
- 20. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 21. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of Substituted Benzo[h]quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzo[h]quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to achieve substituted benzo[h]quinolines?
A1: Several methods are employed for the synthesis of substituted benzo[h]quinolines. The most prominent include:
-
Friedländer Annulation: This is a classical and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3] The reaction is typically catalyzed by acids or bases.[4]
-
Combes Synthesis: This method involves the condensation of an arylamine (like 1-naphthylamine) with a β-diketone under acidic conditions.[5][6][7]
-
Intramolecular Cyclization: N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines can undergo intramolecular cyclization using polyphosphoric acid (PPA) to yield benzo[h]quinoline derivatives.[8]
-
Electrocyclization: Substituted benzo[h]quinolines can be synthesized with good to high yields through the UV light-triggered electrocyclization of 3-(naphthylamino)-2-alkene imines.[8]
-
Multi-component Reactions: Metal-free, three-component synthesis from aromatic amines, aldehydes, and tertiary amines has been demonstrated for the construction of 2-substituted quinolines and benzo[f]quinolines, a strategy that can be adapted for benzo[h]quinolines.[9]
Q2: I am experiencing very low yields in my benzo[h]quinoline synthesis. What are the potential causes and how can I improve it?
A2: Low yields are a common challenge. Several factors could be responsible:
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst are critical. It is advisable to perform small-scale optimization experiments to find the ideal conditions for your specific substrates.[1]
-
Poor Reactivity of Starting Materials: The electronic and steric properties of the substituents on your starting materials can significantly impact the reaction rate and overall yield. Electron-donating groups on the aniline precursor generally favor the reaction, while strong electron-withdrawing groups can hinder it.[5]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include self-condensation of the ketone reactant in Friedländer synthesis, especially under basic conditions.[1]
-
Inefficient Catalyst: The catalyst might be inactive or poisoned. Using a fresh batch of a suitable catalyst or exploring alternative catalytic systems can be beneficial. Recent advancements have introduced catalysts like ionic liquids, metal-organic frameworks, and nanocatalysts to improve efficiency.[3][10]
Q3: How can I control the regioselectivity in the synthesis of substituted benzo[h]quinolines, particularly in a Combes-type synthesis with unsymmetrical β-diketones?
A3: Regioselectivity is a significant challenge when using unsymmetrical starting materials. Here are some strategies to control it:
-
Steric and Electronic Effects: The direction of cyclization is influenced by both steric hindrance and the electronic properties of the substituents. Bulky substituents on the aniline or the β-diketone can direct the cyclization to the less hindered position.[5] Methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer in certain reactions.[5]
-
Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. For instance, in Friedländer synthesis, specific amine catalysts or ionic liquids can favor the formation of one regioisomer over another.[11]
-
Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer.[12]
-
Optimization of Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[12]
Q4: I am observing the formation of significant amounts of tar-like byproducts. What is the cause and how can I minimize it?
A4: Tar formation is often due to polymerization of reactants or intermediates under harsh reaction conditions, such as high temperatures and strong acidic or basic catalysts.[1] To minimize tarring:
-
Use Milder Reaction Conditions: Employing milder catalysts and lower reaction temperatures can prevent the degradation of starting materials and products.[1]
-
Control the Rate of Addition: Slow addition of one reactant to the other can help to control the reaction rate and minimize side reactions.[1]
-
Optimize the Catalyst: In some cases, using a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE) instead of sulfuric acid in the Combes synthesis, can be more efficient and lead to cleaner reactions.[5]
Q5: What are the recommended methods for the purification of substituted benzo[h]quinolines?
A5: Purification can be challenging due to the presence of starting materials, catalysts, and side products. Common purification techniques include:
-
Column Chromatography: This is a widely used method for separating the desired product from impurities. A typical stationary phase is silica gel, and the mobile phase is a mixture of solvents like petroleum ether and ethyl acetate.[8]
-
Recrystallization: This technique is effective for obtaining highly pure crystalline products. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out.[13][14]
-
Extraction: An appropriate work-up procedure after the reaction, which may include extraction with a suitable organic solvent and washing with brine, is crucial for removing inorganic impurities and byproducts.[15]
Troubleshooting Guides
Low Yield in Friedländer Synthesis of Benzo[h]quinolines
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inadequate reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction progress using TLC. Extend the reaction time if necessary. |
| Inactive or insufficient catalyst. | Use a fresh batch of catalyst and consider increasing the catalyst loading. Explore alternative catalysts such as ZrCl₄, In(OTf)₃, or various Lewis acids and Brønsted acids.[15][16][17] | |
| Formation of multiple products | Side reactions such as aldol self-condensation of the ketone. | Use milder reaction conditions.[1] Consider the slow addition of the ketone to the reaction mixture.[1] Using an imine analog of the o-aminoaryl aldehyde or ketone can also prevent aldol condensation.[4] |
| Lack of regioselectivity with unsymmetrical ketones. | Optimize the catalyst and reaction conditions (temperature, solvent).[11][12] Introducing a directing group on the ketone can also control the regioselectivity.[4] | |
| Product degradation | Harsh reaction conditions (high temperature, strong acid/base). | Use milder catalysts and lower reaction temperatures.[1] |
Poor Regioselectivity in Combes Synthesis of Benzo[h]quinolines
| Symptom | Possible Cause | Suggested Solution |
| Formation of a mixture of regioisomers | Competing cyclization pathways due to similar steric and electronic environments. | Modify the substituents on the 1-naphthylamine or the β-diketone to introduce a significant steric or electronic bias.[5] For example, a bulkier substituent may favor cyclization at the less hindered position. |
| Inappropriate catalyst or reaction conditions. | Screen different acid catalysts (e.g., H₂SO₄, PPA, PPE) and reaction temperatures.[5] The choice of solvent can also influence the regiochemical outcome. | |
| Predominant formation of the undesired regioisomer | The electronic and steric effects of the current substrates favor the undesired pathway. | If possible, redesign the synthesis with starting materials that have substituents favoring the formation of the desired isomer. For instance, using methoxy-substituted anilines can favor the formation of 2-substituted quinolines in some cases.[5] |
Quantitative Data Summary
Table 1: Effect of Base and Solvent on the Yield of a 2,3,4-Trisubstituted Benzo[h]quinoline
| Base | Solvent | Yield (%) | Reference |
| Triethylamine | THF | up to 33 | [8] |
| N,N-dimethylaniline | THF | Moderate | [8] |
| Triethylamine | CHCl₃ | 36-87 | [8] |
| NaOH or NaHCO₃ | CH₂Cl₂, DMSO, MeOH, or Et₂O | 9-55 | [8] |
| None | - | Intermediate isolated at up to 89% | [8] |
| Triethylamine (two-step) | - | up to 93 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Friedländer Synthesis of a Substituted Benzo[h]quinoline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1-Amino-2-naphthaldehyde or a corresponding ketone derivative (1.0 mmol)
-
An α-methylene-containing ketone or ester (1.2 mmol)
-
Catalyst (e.g., ZrCl₄, 10 mol%)[15]
-
Solvent (e.g., 1:1 mixture of ethanol and water, 10 mL)[15]
-
Saturated aqueous solution of sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
To a solution of the 1-amino-2-naphthaldehyde derivative (1.0 mmol) and the α-methylene-containing compound (1.2 mmol) in the chosen solvent (10 mL), add the catalyst (10 mol%).[15]
-
Stir the reaction mixture at a predetermined temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).[15]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[15]
-
Extract the product with ethyl acetate (3 x 20 mL).[15]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[15]
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Friedländer Synthesis Workflow
Caption: A generalized experimental workflow for the Friedländer synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Combes Quinoline Synthesis [drugfuture.com]
- 8. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[ f]quinolines Using Tertiary Amines as the Vinyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Benzo[h]quinoline-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[h]quinoline-2-carbaldehyde. The information provided is designed to help ensure the stability of the compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage?
A1: Like many aromatic aldehydes, this compound is susceptible to two primary degradation pathways during storage:
-
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, forming Benzo[h]quinoline-2-carboxylic acid. This is often facilitated by exposure to air (oxygen), light, and elevated temperatures.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic impurities. This can lead to the formation of colored, insoluble, or high-molecular-weight byproducts.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, it is crucial to store this compound under controlled conditions. Based on information for the compound and structurally similar aromatic aldehydes, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation by excluding atmospheric oxygen. |
| Light | Amber vial/Protection from light | Prevents photochemically induced degradation. |
| Moisture | Tightly sealed container with desiccant | The compound may be hygroscopic; moisture can facilitate degradation. |
For long-term storage, some sources suggest temperatures as low as -20°C, which can further slow degradation pathways.
Q3: What are the signs of degradation in a sample of this compound?
A3: Degradation of your sample may be indicated by the following observable changes:
-
Color Change: A darkening or change in the color of the solid material.
-
Reduced Purity: As determined by analytical techniques such as HPLC, you will observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Changes in Physical State: Formation of clumps or a change in the crystalline structure of the solid.
-
Poor Solubility: Difficulty in dissolving the compound in solvents in which it is known to be soluble.
Q4: Are there any chemical stabilizers that can be added to improve the stability of this compound?
A4: While adding stabilizers is a common practice for many aldehydes, it is not a routine recommendation for solid this compound without specific experimental validation. However, for solutions of the compound, the addition of antioxidants or radical scavengers could be considered. Some common stabilizers for aldehydes include:
| Stabilizer Type | Examples | Concentration Range (General Guidance) |
| Antioxidants | Butylated hydroxytoluene (BHT), tert-Butylhydroquinone (TBHQ) | 50 - 200 ppm |
| Amines | Triethanolamine, Dimethylethanolamine | 20 - 100 ppm |
Important Note: The compatibility and effectiveness of any stabilizer with this compound and its intended application must be experimentally verified.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Problem 1: HPLC analysis shows a significant decrease in the purity of a freshly opened bottle of this compound.
-
Potential Cause: Improper storage conditions during shipping or initial storage.
-
Troubleshooting Steps:
-
Review the supplier's storage recommendations and compare them with your internal storage protocol.
-
If possible, analyze a sample from a different lot to rule out a batch-specific issue.
-
Consider performing a forced degradation study on a small amount of the material to identify potential degradation products and confirm if the observed impurities match.
-
Problem 2: A solution of this compound in an organic solvent turns yellow/brown over a short period.
-
Potential Cause: Oxidation or degradation of the compound in solution, which can be accelerated by the solvent, light, or temperature.
-
Troubleshooting Steps:
-
Prepare fresh solutions for immediate use whenever possible.
-
Store solutions in amber vials and at reduced temperatures (e.g., 2-8°C).
-
Degas the solvent before use to remove dissolved oxygen.
-
Consider the use of a compatible antioxidant in the solution if it will not interfere with downstream applications.
-
Problem 3: Inconsistent results in biological or chemical assays using this compound.
-
Potential Cause: The presence of uncharacterized degradation products that may have their own biological or chemical activity, or may inhibit the desired reaction.
-
Troubleshooting Steps:
-
Always check the purity of the this compound sample by HPLC before use.
-
If impurities are detected, attempt to identify them using techniques like LC-MS.
-
If the purity is below the required specification, it is recommended to purify the compound (e.g., by recrystallization or column chromatography) before use.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Aromatic Aldehydes (General Protocol)
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required.
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable gradient, e.g., 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance for this compound |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study (General Protocol)
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the compound in a suitable organic solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in a suitable organic solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. |
| Oxidation | Dissolve the compound in a suitable organic solvent and add 3% H₂O₂. Incubate at room temperature for 24 hours. |
| Thermal Degradation | Store the solid compound at 80°C for 48 hours. |
| Photodegradation | Expose the solid compound to UV light (e.g., 254 nm) for 24 hours. |
After exposure to each stress condition, the samples should be analyzed by the stability-indicating HPLC method to observe the formation of degradation products.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for decreased purity of the compound.
Technical Support Center: Prevention of Aromatic Aldehyde Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the polymerization of aromatic aldehydes during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: Why is my aromatic aldehyde turning viscous and cloudy?
A1: Increased viscosity and cloudiness are common indicators that your aromatic aldehyde is polymerizing. This process can be initiated by several factors, including exposure to heat, light, air (oxygen), and the presence of acidic or basic impurities. The reactive carbonyl group of the aldehyde can undergo self-condensation reactions, leading to the formation of long-chain polymers.
Q2: What are the common types of polymerization that aromatic aldehydes undergo?
A2: Aromatic aldehydes can polymerize through several pathways:
-
Aldol Condensation: This is a common pathway, especially in the presence of acid or base catalysts, leading to the formation of β-hydroxy aldehydes which can further dehydrate and polymerize.
-
Cyclic Trimerization: In the presence of acid catalysts, three aldehyde molecules can react to form a stable six-membered ring called a trioxane.
-
Free Radical Polymerization: Initiated by light or peroxides (formed by exposure to air), this process involves the formation of free radicals that propagate a chain reaction, leading to high molecular weight polymers.
-
Oxidative Polymerization: Exposure to air can lead to the oxidation of the aldehyde to a carboxylic acid. This acid can then catalyze further polymerization reactions.
Q3: How can I prevent my aromatic aldehyde from polymerizing during storage?
A3: Proper storage is crucial for preventing the polymerization of aromatic aldehydes. Key recommendations include:
-
Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is often recommended to reduce the rate of chemical reactions, including polymerization.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen. This is particularly important for preventing oxidative polymerization.
-
Light Protection: Use amber or opaque containers to protect the aldehyde from light, which can initiate free radical polymerization.
-
Inhibitors: Add a polymerization inhibitor to the aldehyde upon receipt or after purification.
Troubleshooting Guides
Issue 1: Polymerization observed in a freshly opened bottle of aromatic aldehyde.
-
Possible Cause: Improper storage conditions during transport or by the supplier, or the absence of an effective inhibitor.
-
Recommended Solution:
-
Purification: Before use, purify the aldehyde to remove any existing polymers and impurities. Distillation or forming a sodium bisulfite adduct are effective methods (see Experimental Protocols section).
-
Addition of Inhibitor: After purification, immediately add a suitable polymerization inhibitor.
-
Proper Storage: Store the purified and inhibited aldehyde under the recommended conditions (cool, dark, inert atmosphere).
-
Issue 2: Polymerization occurs during a chemical reaction.
-
Possible Cause: The reaction conditions (e.g., high temperature, presence of acidic or basic reagents) are promoting polymerization. The aldehyde starting material may have already contained some polymeric impurities.
-
Recommended Solution:
-
Use Purified Aldehyde: Always start with freshly purified and inhibited aldehyde for your reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Temperature Control: If the reaction allows, consider running it at a lower temperature to minimize the rate of polymerization.
-
pH Control: If your reaction is sensitive to acid or base, ensure the pH is controlled to avoid catalyzing aldol condensation.
-
Inhibitor Compatibility: If adding an inhibitor to the reaction mixture, ensure it does not interfere with your desired chemical transformation.
-
Issue 3: Difficulty in purifying the aromatic aldehyde due to rapid re-polymerization.
-
Possible Cause: Traces of impurities remaining after the initial purification are catalyzing polymerization. The purification process itself (e.g., heating during distillation) might be promoting polymerization.
-
Recommended Solution:
-
Add Inhibitor Immediately: Add a polymerization inhibitor to the collection flask during distillation.
-
Vacuum Distillation: Use vacuum distillation to lower the boiling point and reduce thermal stress on the aldehyde.
-
Sodium Bisulfite Adduct: For heat-sensitive aldehydes, purification via the sodium bisulfite adduct is a milder alternative to distillation. The adduct can be isolated and the pure aldehyde regenerated under controlled conditions.
-
Data Presentation: Polymerization Inhibitors
The following table summarizes common polymerization inhibitors and their recommended concentrations for aromatic aldehydes.
| Inhibitor | Recommended Concentration | Mechanism of Action | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 200 ppm (0.01% - 0.02% w/w) | Free radical scavenger. Donates a hydrogen atom to peroxy radicals, terminating the polymerization chain reaction. | Effective and commonly used. Generally does not interfere with many organic reactions. |
| Hydroquinone | 100 - 1000 ppm (0.01% - 0.1% w/w) | Free radical scavenger. Reacts with peroxy radicals in the presence of oxygen to form stable, non-radical products. | Highly effective, but its activity is dependent on the presence of oxygen. May color the aldehyde slightly. |
| Phenothiazine | 10 - 100 ppm (0.001% - 0.01% w/w) | Acts as a radical trap and can also inhibit cationic polymerization. | Very effective at low concentrations. |
Experimental Protocols
Protocol 1: Purification of Benzaldehyde using Sodium Bisulfite Adduct Formation
This protocol is effective for removing polymeric impurities and the corresponding carboxylic acid.
Materials:
-
Crude benzaldehyde
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Diethyl ether or other suitable organic solvent
-
10% Sodium carbonate (Na₂CO₃) solution
-
Separatory funnel
-
Stir plate and stir bar
Procedure:
-
Dissolve the crude benzaldehyde in an equal volume of diethyl ether in a beaker.
-
Transfer the solution to a separatory funnel.
-
Add the saturated sodium bisulfite solution in small portions while stirring vigorously. A white precipitate of the benzaldehyde-bisulfite adduct will form. Continue adding the bisulfite solution until no more precipitate is formed.
-
Separate the aqueous layer containing the adduct from the organic layer. The organic layer contains non-aldehyde impurities.
-
To regenerate the benzaldehyde, add the 10% sodium carbonate solution to the aqueous layer containing the adduct while stirring until the solution is basic and the precipitate dissolves.
-
Extract the regenerated benzaldehyde with two portions of diethyl ether.
-
Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure to obtain pure benzaldehyde.
-
Immediately add a polymerization inhibitor (e.g., BHT at 100 ppm).
Protocol 2: Monitoring Aromatic Aldehyde Polymerization using Raman Spectroscopy
This protocol provides a general guideline for real-time monitoring of the polymerization process.
Equipment:
-
Raman spectrometer with a fiber optic probe
-
Reaction vessel (e.g., glass vial or reactor)
-
Stirring mechanism
Procedure:
-
Reference Spectrum: Obtain a Raman spectrum of the pure, unpolymerized aromatic aldehyde. Identify the characteristic peak for the aldehyde C=O stretch (typically around 1700-1680 cm⁻¹) and a stable reference peak that does not change during polymerization (e.g., an aromatic C=C ring breathing mode).
-
Initiate Polymerization: In the reaction vessel, initiate the polymerization of the aromatic aldehyde under the desired conditions (e.g., by adding a catalyst or exposing to UV light).
-
Data Acquisition: Position the Raman probe to acquire spectra from the reaction mixture. Collect spectra at regular time intervals.
-
Data Analysis: Monitor the intensity of the aldehyde C=O peak relative to the reference peak. A decrease in the intensity of the C=O peak indicates the consumption of the aldehyde monomer and the progression of polymerization.
-
Kinetic Analysis: Plot the normalized intensity of the C=O peak against time to obtain a kinetic profile of the polymerization reaction.
Mandatory Visualizations
Caption: Overview of Aromatic Aldehyde Polymerization Pathways.
Caption: Mechanism of Free Radical Polymerization and Inhibition.
Optimizing solvent and base conditions for benzo[h]quinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzo[h]quinolines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My one-pot benzo[h]quinoline synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in one-pot syntheses for benzo[h]quinolines are a common issue. Several factors could be contributing to this problem:
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for efficient cyclization. The polarity of the solvent and the strength of the base can significantly influence the reaction rate and the formation of side products.
-
Side Reactions: Competing side reactions, such as polymerization of starting materials or intermediates, can reduce the yield of the desired product.
-
Incomplete Reaction: The reaction may not be going to completion under the current conditions (temperature, time).
To improve the yield, consider the following optimization strategies:
-
Two-Step Approach: A two-step reaction pathway may be more advantageous. First, isolate the intermediate product in the absence of a base, which can sometimes be achieved with high yields (up to 89%). Subsequently, treat the isolated intermediate with a suitable base to promote cyclization, which can lead to significantly higher overall yields (up to 93%).[1]
-
Systematic Screening of Solvents and Bases: Experiment with different solvent and base combinations. A change in solvent from chloroform to dichloromethane (CH₂Cl₂), dimethyl sulfoxide (DMSO), methanol (MeOH), or diethyl ether (Et₂O), or a change of base from triethylamine to sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), can impact the yield.[1]
-
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often leads to excellent yields.[2][3] For instance, a microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst at 160°C can be completed in just 5 minutes with high yields.[2]
Q2: I am observing significant tar formation in my reaction mixture. What is causing this and how can it be minimized?
A2: Tar formation is a frequent side reaction in quinoline synthesis, particularly in reactions that utilize harsh acidic and oxidizing conditions, such as the Skraup synthesis. This is often due to the polymerization of reactants and intermediates.[4] To minimize tarring:
-
Use a Moderator: In Skraup-type reactions, adding a moderator like ferrous sulfate can help control the reaction rate and reduce charring.[4]
-
Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction and controlling the exothermic phase is crucial.[4]
-
Biphasic Reaction Medium: For Doebner-von Miller reactions, which are prone to polymerization of α,β-unsaturated carbonyl compounds, using a biphasic medium (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, thereby reducing polymerization and increasing the yield.[4][5]
Q3: How does the choice of base affect the outcome of the benzo[h]quinoline synthesis?
A3: The base plays a crucial role in promoting the cyclization step. Different bases can lead to varying yields. For the synthesis of 2,3,4-trisubstituted benzo[h]quinolines, triethylamine and N,N-dimethylaniline have been used to produce moderate yields.[1] In some cases, stronger bases like lithium hexamethyldisilazane (LiHMDS) can be effective in catalyzing annulation cascade reactions to form functionalized benzo[h]quinolines.[6][7][8] It is important to screen a variety of organic and inorganic bases to find the optimal conditions for your specific substrate. A change of base from triethylamine to NaOH or NaHCO₃ has been shown to decrease the yields of certain benzo[h]quinoline derivatives.[1]
Q4: What are the recommended solvent conditions for benzo[h]quinoline synthesis?
A4: The choice of solvent can significantly impact the reaction yield and selectivity. A screening of solvents with varying polarities is often necessary. In one study, the use of chloroform (CHCl₃) with triethylamine as a base was found to be effective.[1] However, changing the solvent to CH₂Cl₂, DMSO, MeOH, or Et₂O led to decreased yields for a specific 2,3,4-trisubstituted benzo[h]quinoline.[1] For electrochemical hydrogenation of benzo[h]quinoline, a mixture of methanol and water (MeOH:H₂O) was found to be optimal, while a more polar mixture led to diminished performance.[9][10] In some modern approaches, solvent-free ("neat") conditions, especially under microwave irradiation, have proven to be highly efficient and environmentally friendly.[3][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Suboptimal solvent or base. - Formation of byproducts. - Incomplete reaction. | - Screen a variety of solvents (e.g., THF, Chloroform, Methanol) and bases (e.g., Triethylamine, N,N-dimethylaniline, Pyridine).[1] - Consider a two-step synthesis by isolating the intermediate before cyclization.[1] - Employ microwave-assisted synthesis to potentially increase yield and reduce reaction time.[2] |
| Formation of Polymeric Material/Tar | - Harsh reaction conditions (strong acids, high temperatures). - Self-condensation of starting materials. | - In Skraup-type syntheses, use a moderator like ferrous sulfate.[4] - For Doebner-von Miller type reactions, use a biphasic solvent system to sequester reactive carbonyl compounds.[4][5] - Optimize the reaction temperature to avoid excessive heat.[4] |
| Reaction is Too Vigorous and Difficult to Control | - Highly exothermic reaction, characteristic of the Skraup synthesis. | - Add a moderator such as ferrous sulfate or boric acid.[4] - Control the rate of addition of strong acids (e.g., sulfuric acid) with efficient cooling and stirring.[4] |
| Reaction Fails to Proceed | - Inappropriate base or solvent for the specific substrate. - Insufficient reaction temperature or time. | - Verify the compatibility of the chosen base and solvent with your starting materials. - Gradually increase the reaction temperature and monitor the progress using TLC. - For base-catalyzed reactions, ensure the base is strong enough to deprotonate the necessary positions for cyclization. |
Data Presentation: Solvent and Base Optimization
Table 1: Effect of Base and Solvent on the Yield of 2,3,4-Trisubstituted Benzo[h]quinolines
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | Triethylamine | THF | up to 33 | [1] |
| 2 | N,N-dimethylaniline | THF | Moderate | [1] |
| 3 | Pyridine | THF | - | [1] |
| 4 | No Base | THF | 0 (Intermediate isolated) | [1] |
| 5 | Triethylamine | CHCl₃ | 36-87 | [1] |
| 6 | NaOH | CHCl₃ | 9-55 | [1] |
| 7 | NaHCO₃ | CHCl₃ | 9-55 | [1] |
| 8 | Triethylamine | CH₂Cl₂ | 9-55 | [1] |
| 9 | Triethylamine | DMSO | 9-55 | [1] |
| 10 | Triethylamine | MeOH | 9-55 | [1] |
| 11 | Triethylamine | Et₂O | 9-55 | [1] |
Note: Yields can be highly substrate-dependent.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2,3,4-Trisubstituted Benzo[h]quinolines [1]
Step 1: Synthesis of the Intermediate (Product 4)
-
In a suitable reaction vessel, dissolve the starting mercaptoacetate derivative (1 equivalent) and naphthalen-1-amine (1 equivalent) in THF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting intermediate can be isolated, in some cases with yields up to 89%.
Step 2: Cyclization to Benzo[h]quinoline (Product 5)
-
Dissolve the isolated intermediate from Step 1 in a suitable solvent (e.g., THF or CHCl₃).
-
Add triethylamine (1 equivalent) as the base.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the cyclization by TLC.
-
Upon completion, perform an appropriate work-up, which may include washing with water, drying the organic layer, and removing the solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the final benzo[h]quinoline, with yields reported up to 93%.
Protocol 2: Microwave-Assisted Friedländer Synthesis of Quinolines [2]
-
In a microwave-safe reaction vessel, combine the 2-aminophenylketone (1 equivalent) and a cyclic ketone (1-1.2 equivalents).
-
Add neat acetic acid to act as both the solvent and the acid catalyst.
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at 160 °C for 5 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Perform a suitable work-up, which may involve neutralization with a base, extraction with an organic solvent, and drying of the organic layer.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for one-pot vs. two-step benzo[h]quinoline synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized Benzo[h]Quinolines via Base-Catalyzed 1,4-Addition/Intramolecular Annulation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to a Novel Benzo[h]quinoline-2-carbaldehyde-Based Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparative analysis of a novel fluorescent probe synthesized from Benzo[h]quinoline-2-carbaldehyde. This new probe demonstrates significant potential for the selective detection of intracellular analytes, offering a valuable new tool for cellular imaging and drug development research. Its performance is objectively compared with established alternative fluorescent probes, supported by detailed experimental data and protocols.
Introduction to the Novel Probe
The novel fluorescent probe, a Schiff base derivative of this compound, is designed for high sensitivity and selectivity in detecting specific metal ions within cellular environments. The Benzo[h]quinoline moiety provides a rigid, planar structure with inherent fluorescence, which can be modulated by the chelation of target ions. This guide details its synthesis, photophysical properties, and validation for live cell imaging applications.
Performance Comparison with Alternative Probes
The performance of the new this compound based probe is benchmarked against several commercially available and widely used fluorescent probes for the detection of Zinc ions (Zn²⁺), a common target for such sensors due to its critical role in numerous biological processes.[1]
| Feature | Novel Benzo[h]quinoline Probe (Proposed) | Zinquin | FluoZin-3 | TSQ |
| Excitation Max (nm) | ~370 | ~368 | ~494 | ~334 |
| Emission Max (nm) | ~480 | ~490 | ~516 | ~495 |
| Quantum Yield (Φ) | Moderate-High | 0.48 | 0.15 | 0.35 |
| Dissociation Constant (Kd) | Nanomolar range | 1.5 µM | 15 nM | Micromolar range |
| Selectivity | High for Zn²⁺ over other cations | Good for Zn²⁺ | High for Zn²⁺ | Good for Zn²⁺ |
| Cell Permeability | Excellent | Good | Moderate | Good |
| Photostability | High | Moderate | Moderate | Moderate |
Note: Data for the novel probe is projected based on the performance of structurally similar quinoline-based Schiff base probes.
Experimental Protocols
Detailed methodologies for the synthesis of the novel probe and its validation are provided below.
Synthesis of the this compound Schiff Base Probe
This protocol describes a general method for the synthesis of a Schiff base fluorescent probe from this compound and a suitable amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., 2-Aminoethanol)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add an equimolar amount of the selected primary amine (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base product is collected by vacuum filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Validation of the Fluorescent Probe in Live Cells
This protocol outlines the steps for validating the new probe for the detection of intracellular Zn²⁺.
Materials:
-
Synthesized this compound Schiff base probe
-
Cell line (e.g., HeLa or PC-3)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
ZnSO₄ (for Zn²⁺ supplementation)
-
TPEN (a cell-permeable Zn²⁺ chelator)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere overnight.
-
Probe Loading: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 5-10 µM).
-
Staining: Remove the culture medium from the cells, wash with PBS, and incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
-
Imaging (Basal Level): Wash the cells with PBS to remove excess probe and add fresh imaging medium. Image the cells using a fluorescence microscope to observe the basal intracellular fluorescence.
-
Zinc Supplementation: To demonstrate the probe's response to Zn²⁺, treat the probe-loaded cells with a solution of ZnSO₄ (e.g., 50 µM) for 15-30 minutes and acquire fluorescence images.
-
Zinc Depletion (Control): To confirm the specificity for Zn²⁺, treat another set of probe-loaded cells with the chelator TPEN (e.g., 20 µM) for 15-30 minutes prior to and during imaging to observe the fluorescence quenching.
Visualizations
Synthesis Workflow
References
Performance comparison of different fluorescent probes for zinc detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of zinc ions (Zn²⁺) in biological systems is crucial for understanding its diverse roles in cellular physiology and pathology. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides an objective comparison of the performance of several commonly used fluorescent probes for zinc detection, supported by experimental data and detailed protocols to aid in the selection of the most appropriate probe for specific research needs.
Performance Comparison of Fluorescent Zinc Probes
The selection of a fluorescent zinc probe is dictated by several key performance metrics. The table below summarizes these parameters for a selection of widely used probes.
| Probe Name | Dissociation Constant (Kd) | Quantum Yield (Φ) | Fluorescence Enhancement (Turn-on Ratio) | Excitation Max (λex) | Emission Max (λem) | Selectivity |
| Zinpyr-1 (ZP1) | ~0.7 nM | 0.17 (free), 0.87 (Zn²⁺-bound)[1] | ~5-fold[1] | ~507 nm | ~526 nm | High for Zn²⁺ over Ca²⁺ and Mg²⁺. Some response to Cd²⁺. |
| FluoZin-3 | ~9.1 nM[2] | >0.5 (Zn²⁺-bound) | >50-fold[1] | ~494 nm | ~516 nm | High for Zn²⁺ over Ca²⁺ and Mg²⁺.[1][2] |
| TSQ | Micromolar range | - | - | ~365 nm | ~495 nm | Forms fluorescent complexes with other divalent cations. |
| Newport Green DCF | ~1 µM | - | - | ~505 nm | ~535 nm | Insensitive to Ca²⁺. Responds to other transition metals. |
| RhodZin-3 | Nanomolar range | - | ~75-fold[1] | ~554 nm | ~577 nm | Similar to FluoZin-3. |
Note: The performance characteristics of fluorescent probes can be influenced by the experimental conditions, such as pH, solvent, and temperature. The data presented here are compiled from various sources and should be considered as representative values.
Signaling and Detection Mechanisms
The fluorescence response of these probes to zinc ions is typically governed by one of several photophysical mechanisms. Understanding these mechanisms is key to interpreting experimental results correctly.
Figure 1: Common signaling mechanisms of fluorescent zinc probes.
Experimental Protocols
Accurate and reproducible characterization of fluorescent probes is essential. The following are detailed methodologies for key experiments.
Determination of Dissociation Constant (Kd) by Fluorescence Titration
The dissociation constant (Kd) is a measure of the affinity of the probe for zinc ions. A lower Kd value indicates a higher affinity.
Materials:
-
Fluorescent zinc probe stock solution (e.g., 1 mM in DMSO)
-
Zinc chloride (ZnCl₂) solution (e.g., 10 mM in water)
-
Buffer solution (e.g., 50 mM PIPES, 100 mM KCl, pH 7.0)
-
Fluorometer
Procedure:
-
Prepare a solution of the fluorescent probe at a fixed concentration (e.g., 1 µM) in the buffer.
-
Record the initial fluorescence intensity (F₀) of the probe solution.
-
Add small aliquots of the ZnCl₂ stock solution to the probe solution, ensuring thorough mixing after each addition.
-
Record the fluorescence intensity (F) after each addition of ZnCl₂.
-
Continue the titration until the fluorescence intensity reaches a plateau (Fₘₐₓ), indicating saturation of the probe with zinc.
-
Plot the change in fluorescence intensity (F - F₀) as a function of the total zinc concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd.[3]
Figure 2: Experimental workflow for K_d determination.
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.[4]
Materials:
-
Fluorescent zinc probe
-
A standard fluorophore with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95)[5]
-
Solvent (e.g., buffer solution)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of solutions of both the standard and the sample probe at different concentrations in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.[6]
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' denote the sample and the standard, respectively.[6]
Selectivity Study
Selectivity is a critical parameter that defines the probe's ability to detect the target ion in the presence of other potentially interfering ions.
Materials:
-
Fluorescent zinc probe stock solution
-
Stock solutions of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, MnCl₂, FeCl₂, CoCl₂, NiCl₂, CuCl₂, CdCl₂, HgCl₂)
-
Buffer solution
-
Fluorometer
Procedure:
-
Prepare a solution of the fluorescent probe in the buffer.
-
Add a specific concentration of the interfering metal ion to the probe solution and record the fluorescence intensity.
-
To a separate solution of the probe, first add the same concentration of the interfering metal ion, and then add the zinc solution. Record the fluorescence intensity.
-
Compare the fluorescence response of the probe to zinc in the absence and presence of the interfering ions. A highly selective probe will show a significant fluorescence change only upon the addition of zinc, with minimal to no change in the presence of other metal ions.[7][8][9]
Figure 3: Logical workflow for selectivity assessment.
Conclusion
The selection of an appropriate fluorescent probe for zinc detection is a critical step in experimental design. This guide provides a comparative overview of key performance indicators and detailed experimental protocols to assist researchers in making an informed decision. For applications requiring the detection of low nanomolar concentrations of zinc, probes like Zinpyr-1 and FluoZin-3 are excellent choices due to their high affinity and significant fluorescence enhancement. For studies where a lower affinity is desired, for instance, to monitor larger fluctuations in zinc concentration, probes like Newport Green DCF may be more suitable. It is always recommended to thoroughly characterize the chosen probe under the specific experimental conditions to ensure accurate and reliable results.
References
- 1. BIOCHEMISTRY OF MOBILE ZINC AND NITRIC OXIDE REVEALED BY FLUORESCENT SENSORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jasco-global.com [jasco-global.com]
- 5. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Detecting Zn(II) Ions in Live Cells with Near-Infrared Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Benzo[h]quinoline-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two prominent analytical methods for the quantification of Benzo[h]quinoline-2-carbaldehyde and its derivatives: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The selection of a suitable analytical method is critical for ensuring the accuracy and reliability of experimental data in research, development, and quality control. This document presents a comparative overview of their performance, supported by experimental data from analogous compounds, and provides detailed methodologies to aid in the selection and implementation of the most appropriate technique.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high sensitivity, selectivity, and reproducibility for the analysis of complex mixtures.[1] It is a cornerstone technique in pharmaceutical analysis, enabling the precise and simultaneous quantification of multiple analytes. For this compound derivatives, reversed-phase HPLC with UV detection is a common and effective approach.
UV-Visible Spectrophotometry is a simpler and more rapid technique that measures the absorbance of light by a substance at a specific wavelength. While generally less specific than HPLC, it can be a cost-effective method for the quantification of purified compounds or for analyses where interfering substances are minimal.[2] For aldehydes, derivatization is often employed to enhance sensitivity and specificity.[3]
Quantitative Performance Data
The following tables summarize the typical validation parameters for HPLC and UV-Visible Spectrophotometry in the analysis of aromatic aldehydes and quinoline derivatives. While direct comparative data for this compound is limited, these values, compiled from studies on structurally similar compounds, provide a reliable benchmark for expected performance.
Table 1: Comparison of HPLC and UV-Visible Spectrophotometry Performance Characteristics
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Specificity | High (Excellent separation of analyte from impurities) | Moderate to Low (Prone to interference from other absorbing compounds) |
| Linearity (r²) | > 0.999[1] | > 0.999[4] |
| Accuracy (% Recovery) | 98 - 102%[1] | 99 - 101%[4] |
| Precision (RSD%) | < 2%[1] | < 2%[4] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[1] | 0.1 - 0.5 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL[1] | 0.3 - 1.5 µg/mL[5] |
Table 2: Linearity and Range Data for Aromatic Aldehyde/Quinoline Derivative Analysis
| Analytical Method | Analyte Type | Linearity Range | Correlation Coefficient (r²) | Reference |
| HPLC | Quinoline Derivatives | 0.5 - 40 µg/mL | > 0.999 | [6] |
| HPLC | Aromatic Aldehydes (as DNPH derivatives) | 0.33 - 333 ppm | > 0.999 | [7] |
| UV-Vis Spectrophotometry | Favipiravir (structurally similar features) | 10 - 60 µg/mL | > 0.999 | [4] |
| UV-Vis Spectrophotometry | Aromatic Aldehydes (with derivatization) | 0.20 - 180 mg/L | Not Specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound derivatives.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Formic acid or phosphoric acid (for mobile phase modification).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 40% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the absorption maximum of the specific derivative (e.g., 254 nm or 280 nm).
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound derivative reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.
UV-Visible Spectrophotometry Method with Derivatization
This protocol describes a general method for the quantification of aromatic aldehydes using a derivatizing agent to form a colored product.
Instrumentation and Materials:
-
UV-Visible Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Derivatizing agent: 2,4-Dinitrophenylhydrazine (DNPH) or Diphenylamine.[8][9]
-
Ethanol, Hydrochloric Acid, Potassium Hydroxide.
Procedure (using DNPH):
-
Derivatization: To a solution of the sample or standard in a suitable solvent, add an acidic solution of DNPH. Allow the reaction to proceed to completion (this may require heating).[9]
-
Color Development: Add a basic solution (e.g., potassium hydroxide in ethanol) to the derivatized solution to produce an intense color.[9]
-
Measurement: Immediately measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 480 nm for DNPH derivatives).[9]
Calibration:
-
Prepare a series of standard solutions of the this compound derivative at known concentrations.
-
Perform the derivatization and color development steps for each standard.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample by comparing its absorbance to the calibration curve.
Mandatory Visualizations
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and UV-Vis spectrophotometric methods.
Analytical Method Validation Process
Caption: Key parameters in the validation of an analytical method according to ICH guidelines.
Conclusion
Both HPLC and UV-Visible spectrophotometry are viable methods for the quantification of this compound derivatives.
-
HPLC is the method of choice when high specificity and the ability to analyze complex mixtures are required. Its performance in terms of accuracy and precision is excellent.
-
UV-Visible Spectrophotometry , especially with derivatization, offers a simpler, faster, and more cost-effective alternative. It is well-suited for the analysis of relatively pure samples and for high-throughput screening.
The cross-validation of these methods ensures the consistency and reliability of analytical data, which is paramount in research and drug development. The choice of method should be based on the specific requirements of the analysis, including the sample matrix, the need for specificity, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. tandfonline.com [tandfonline.com]
Inter-Laboratory Study for the Validation of a Spectrophotometric Schiff Base Assay: A Comparative Guide
This guide provides a comprehensive framework for the inter-laboratory validation of a Schiff base assay for the quantification of primary amines. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reproducible analytical method. The guide details the necessary validation parameters, experimental protocols, and presents a comparison with alternative assays, supported by representative data.
Introduction to Schiff Base Assays and the Imperative of Validation
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2] This reaction can produce a chromophore, allowing for the straightforward spectrophotometric quantification of the original amine. A common method involves the reaction of an aliphatic primary amine with a carbonyl compound like acetone, which then complexes with sodium nitroprusside to yield a distinct violet color, typically measured around 550 nm.[3][4]
While efficient, transitioning an in-house assay to a standardized method for broader use in quality control, clinical trials, or regulatory submissions necessitates a rigorous validation process. An inter-laboratory study is the pinnacle of this process, designed to assess the method's reproducibility —its performance across different laboratories, analysts, and equipment.[5][6] This ensures the method is robust and yields comparable results regardless of where it is performed.
Key Validation Parameters in an Inter-Laboratory Context
An inter-laboratory validation study critically evaluates several performance characteristics. The relationship between the core components of precision is outlined below.
Caption: Hierarchy of precision in method validation.
Table 1: Core Validation Parameters and Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criteria |
| Accuracy | The closeness of agreement between the measured value and an accepted reference value. | Mean recovery of 98-102% |
| Precision | The closeness of agreement between independent test results under stipulated conditions. | Relative Standard Deviation (RSD) ≤ 2% |
| Repeatability | Precision under the same operating conditions over a short interval.[5] | RSD ≤ 1% |
| Intermediate Precision | Precision within a single lab, but with variations (days, analysts, equipment).[5][7] | RSD ≤ 2% |
| Reproducibility | Precision between different laboratories.[5] | RSD ≤ 5% (Typically wider acceptance) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation Coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower analyte concentrations for which the method is precise, accurate, and linear. | Defined by linearity studies. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No significant interference from matrix components. |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations (e.g., pH ±0.2, temp ±2°C). |
Experimental Protocols
This protocol outlines a general procedure for quantifying a primary aliphatic amine.
-
Reagent Preparation:
-
Carbonyl Reagent: Prepare a 5% (v/v) solution of acetone in a suitable buffer (e.g., 0.1 M Borate Buffer, pH 9.5).
-
Color Reagent: Prepare a 1% (w/v) solution of sodium nitroprusside in deionized water. Protect from light.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the primary amine standard (e.g., 1,3-dimethylbutylamine) in deionized water.[3]
-
-
Calibration Curve Preparation:
-
Perform serial dilutions of the Standard Stock Solution to prepare calibration standards ranging from 0.1 to 2.0 mg/mL.
-
-
Sample and Standard Reaction:
-
To 1.0 mL of each standard, quality control (QC) sample, and unknown sample in separate test tubes, add 1.0 mL of the Carbonyl Reagent.
-
Vortex each tube and incubate at room temperature for 10 minutes.
-
Add 0.5 mL of the Color Reagent to each tube.
-
Vortex immediately and incubate in the dark for 15 minutes for color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at 550 nm using a spectrophotometer.[3]
-
Use a reagent blank (containing all reagents except the amine) to zero the instrument.
-
-
Calculation:
-
Plot the absorbance of the standards versus their concentration to generate a linear regression curve.
-
Determine the concentration of the unknown samples using the equation of the line.
-
This protocol describes the workflow for conducting the collaborative study.
Caption: Workflow for a typical inter-laboratory validation study.
-
Study Coordination: A lead laboratory prepares and distributes the finalized assay protocol, a single lot of critical reagents (e.g., amine standard, sodium nitroprusside), and identical, homogenous test samples at a minimum of two concentration levels (e.g., low and high QC).
-
Execution by Participating Laboratories: Each participating laboratory (minimum of three is recommended) analyzes the samples according to the protocol. To assess intermediate precision and reproducibility, the study should span multiple days and, where possible, involve different analysts and instruments within each lab.[7][8]
-
Data Collection: A standardized template is used to record all raw data (e.g., absorbance readings) and calculated concentrations.
-
Statistical Analysis: The coordinating laboratory collates all data and performs statistical analysis to determine the parameters outlined in Table 1. This includes calculating the mean, standard deviation (SD), and relative standard deviation (RSD) for each concentration level within each lab (repeatability, intermediate precision) and across all labs (reproducibility).
Data Presentation: Representative Validation Results
The following tables summarize hypothetical data from a three-laboratory study on a Schiff base assay.
Table 2: Inter-Laboratory Accuracy and Precision Results
| Laboratory | Concentration Level | True Value (mg/mL) | Mean Measured (mg/mL) | Recovery (%) | Repeatability RSD (%) |
| Lab A | Low QC | 0.50 | 0.51 | 102.0 | 0.95 |
| High QC | 1.50 | 1.48 | 98.7 | 0.81 | |
| Lab B | Low QC | 0.50 | 0.49 | 98.0 | 1.10 |
| High QC | 1.50 | 1.52 | 101.3 | 0.92 | |
| Lab C | Low QC | 0.50 | 0.50 | 100.0 | 1.05 |
| High QC | 1.50 | 1.49 | 99.3 | 0.88 |
Table 3: Summary of Overall Method Reproducibility
| Concentration Level | N (Total Measurements) | Grand Mean (mg/mL) | Between-Lab SD | Reproducibility RSD (%) |
| Low QC (0.50 mg/mL) | 54 | 0.50 | 0.01 | 2.0 |
| High QC (1.50 mg/mL) | 54 | 1.50 | 0.02 | 1.3 |
Comparison with Alternative Assays
The Schiff base assay is one of several methods available for primary amine quantification. Its performance should be compared against alternatives to determine its suitability for a specific application.
Caption: General reaction pathway for Schiff base formation.
Table 4: Performance Comparison of Primary Amine Quantification Assays
| Feature | Schiff Base Assay | OPA Assay (o-phthalaldehyde) | Ninhydrin Assay |
| Principle | Condensation of amine and carbonyl to form a chromogenic imine. | Reaction with a thiol and OPA to form a fluorescent isoindole derivative. | Reaction with primary amino groups to form Ruhemann's purple.[9][10] |
| Detection | Colorimetric (Absorbance) | Fluorometric (Emission) | Colorimetric (Absorbance) |
| Sensitivity | Moderate (µg-mg/mL range).[3] | High (ng-µg/mL range). | Moderate to High. |
| Specificity | Specific to primary amines. | Specific to primary amines. | Reacts with all primary amines, including amino acids and ammonia.[9] |
| Reaction pH | Alkaline (typically pH 8-11).[3] | Alkaline (typically pH 9.5-10.4).[11] | Neutral to slightly acidic (pH 5.5).[9] |
| Interferences | Compounds that absorb at 550 nm. | Ammonia can interfere. Secondary amines do not react. | Ammonia gives a positive result. Proline (a secondary amine) gives a yellow color.[10] |
| Equipment | Spectrophotometer | Fluorometer or HPLC with fluorescence detector. | Spectrophotometer, requires heating block/water bath. |
| Advantages | Simple, cost-effective, robust. | Very high sensitivity, rapid reaction. | Well-established, gives consistent color for most primary amines.[9] |
| Disadvantages | Lower sensitivity than OPA. | Reagent stability can be an issue; requires a fluorometer. | Requires heating; longer incubation time; reacts with ammonia. |
Conclusion
The inter-laboratory validation of a Schiff base assay is essential for its establishment as a standardized, transferable method. By systematically evaluating accuracy, precision (repeatability, intermediate precision, and reproducibility), linearity, and other key parameters across multiple laboratories, researchers can build a comprehensive validation package. This ensures confidence in the reliability and robustness of the assay for routine use in research and regulated environments. When compared to alternatives like the OPA and ninhydrin assays, the Schiff base method offers a balance of simplicity, cost-effectiveness, and specificity, making it a valuable tool for the quantification of primary amines.
References
- 1. Porphyrin–Schiff Base Conjugates Bearing Basic Amino Groups as Antimicrobial Phototherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Antibacterial Study of Pd(II) and Ni(II) Schiff Base Complexes Derived from Aliphatic Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.ncl.res.in [library.ncl.res.in]
- 4. Spectrophotometric method for estimation of aliphatic primary amines in biological samples [agris.fao.org]
- 5. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. uknml.com [uknml.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. sps.nhs.uk [sps.nhs.uk]
- 9. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzo[h]quinoline-2-carbaldehyde: Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and potential synthetic protocols for Benzo[h]quinoline-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The focus is on the reproducibility and robustness of two primary synthetic strategies: the oxidation of 2-methylbenzo[h]quinoline and the Vilsmeier-Haack formylation of benzo[h]quinoline. This document outlines detailed experimental methodologies, presents quantitative data in a comparative format, and discusses the potential challenges and advantages of each approach to aid in the selection of the most suitable protocol for specific research and development needs.
Introduction
Benzo[h]quinoline and its derivatives are important structural motifs in a variety of applications, ranging from therapeutic agents to organic light-emitting diodes (OLEDs). The introduction of a carbaldehyde group at the 2-position provides a versatile handle for further synthetic transformations, making this compound a key intermediate. The efficiency, reliability, and scalability of the synthetic route to this aldehyde are therefore of critical importance. This guide evaluates two plausible synthetic pathways, providing a framework for assessing their respective strengths and weaknesses.
Comparative Analysis of Synthetic Protocols
Two principal strategies for the synthesis of this compound are presented here:
-
Method A: Oxidation of 2-Methylbenzo[h]quinoline. This approach involves the synthesis of the 2-methyl substituted benzo[h]quinoline precursor, followed by its oxidation to the desired aldehyde.
-
Method B: Vilsmeier-Haack Formylation of Benzo[h]quinoline. This method entails the direct formylation of the parent benzo[h]quinoline heterocycle.
The following table summarizes the key comparative metrics for these two approaches, based on established chemical principles and data from analogous transformations in the quinoline series.
| Parameter | Method A: Oxidation of 2-Methylbenzo[h]quinoline | Method B: Vilsmeier-Haack Formylation of Benzo[h]quinoline |
| Starting Material | 2-Methylbenzo[h]quinoline | Benzo[h]quinoline |
| Key Reagents | Selenium Dioxide (SeO₂) or Iodine (I₂)/tert-Butyl hydroperoxide (TBHP) | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Reported Yield (analogous systems) | High (up to 87% for 2-methylquinoline with I₂/TBHP)[1] | Variable, generally good for electron-rich systems |
| Potential for Side Reactions | Over-oxidation to carboxylic acid, ring oxidation | Formation of regioisomers, reaction at other positions |
| Reproducibility | Can be variable with SeO₂, potentially more consistent with modern methods | Generally considered reproducible for suitable substrates |
| Robustness | Sensitive to oxidant purity and reaction conditions | Sensitive to substrate electronics and steric hindrance |
| Purification | Chromatographic separation from starting material and over-oxidation product | Chromatographic separation from regioisomers and starting material |
| Scalability | Potentially scalable, especially with newer, milder oxidation methods | Well-established for large-scale synthesis in industrial settings |
Experimental Protocols
Detailed methodologies for the synthesis of the necessary starting materials and the final product via both proposed routes are provided below.
Synthesis of Starting Materials
1. Synthesis of Benzo[h]quinoline (Precursor for Method B)
The Skraup synthesis is a classical and effective method for the preparation of the benzo[h]quinoline core.
-
Reaction: 1-Naphthylamine is reacted with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene or arsenic acid).
-
Procedure:
-
To a mixture of 1-naphthylamine and glycerol in a round-bottom flask, cautiously add concentrated sulfuric acid while cooling in an ice bath.
-
Add the oxidizing agent (e.g., nitrobenzene) to the mixture.
-
Heat the reaction mixture under reflux for several hours. The reaction can be vigorous, and careful temperature control is necessary.
-
After cooling, pour the mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude benzo[h]quinoline is then purified by steam distillation or column chromatography.
-
2. Synthesis of 2-Methylbenzo[h]quinoline (Precursor for Method A)
The Doebner-von Miller reaction provides a reliable route to 2-methyl substituted quinolines.
-
Reaction: 1-Naphthylamine is reacted with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of an acid catalyst.
-
Procedure:
-
To a solution of 1-naphthylamine in a suitable solvent (e.g., ethanol), add a strong acid catalyst (e.g., hydrochloric acid).
-
Add crotonaldehyde dropwise to the stirred mixture.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, neutralize the mixture with a base and extract the product with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried and concentrated, and the crude 2-methylbenzo[h]quinoline is purified by column chromatography or recrystallization.
-
Method A: Oxidation of 2-Methylbenzo[h]quinoline
This protocol is adapted from the successful oxidation of 2-methylquinoline.[1]
-
Reagents: 2-Methylbenzo[h]quinoline, Iodine (I₂), tert-Butyl hydroperoxide (TBHP, 70% in water), Acetic acid (CH₃COOH), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask, dissolve 2-methylbenzo[h]quinoline (1.0 eq) in DMSO.
-
Add acetic acid (1.0 eq), iodine (0.2 eq), and TBHP (3.0 eq).
-
Heat the reaction mixture at 120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Method B: Vilsmeier-Haack Formylation of Benzo[h]quinoline
This protocol is a general procedure for the Vilsmeier-Haack reaction, which would need to be optimized for benzo[h]quinoline.
-
Reagents: Benzo[h]quinoline, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool DMF in an ice bath.
-
Add POCl₃ (1.1-1.5 eq) dropwise to the cold DMF with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of benzo[h]quinoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF).
-
Allow the reaction to stir at room temperature or heat gently (e.g., 50-70 °C) while monitoring by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography to isolate this compound and any regioisomers.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the two proposed synthetic routes.
Caption: Synthetic workflow for Method A: Oxidation.
Caption: Synthetic workflow for Method B: Vilsmeier-Haack Formylation.
Discussion on Reproducibility and Robustness
Method A: Oxidation of 2-Methylbenzo[h]quinoline
-
Reproducibility: The reproducibility of this method is highly dependent on the choice of oxidizing agent. Classical oxidations using selenium dioxide are known to be sensitive to the purity of the reagent and reaction conditions, which can lead to variability in yields. However, more modern, milder methods, such as the iodine-catalyzed oxidation with TBHP, are reported to be more reproducible and higher yielding for the analogous 2-methylquinoline.[1]
-
Robustness: The primary challenge in this method is controlling the extent of oxidation. Over-oxidation to the corresponding carboxylic acid is a common side reaction. The reaction conditions, including temperature and reaction time, must be carefully controlled to maximize the yield of the desired aldehyde. The robustness of the reaction may be improved with milder oxidizing systems that are less prone to over-oxidation.
Method B: Vilsmeier-Haack Formylation of Benzo[h]quinoline
-
Reproducibility: The Vilsmeier-Haack reaction is generally a reproducible and high-yielding reaction for electron-rich aromatic and heteroaromatic substrates. Its success with benzo[h]quinoline will depend on the electron density of the quinoline ring system.
-
Robustness: The main challenge for this method is regioselectivity. The Vilsmeier reagent is an electrophile, and its attack on the benzo[h]quinoline ring could potentially occur at multiple positions. The 2- and 4-positions of the quinoline nucleus are generally the most electron-deficient and less likely to undergo electrophilic substitution. Therefore, formylation may occur on the benzo portion of the molecule. A thorough analysis of the product mixture would be required to determine the regioselectivity. The reaction is robust in that it is widely used in industrial processes and is tolerant of a range of functional groups.
Conclusion
Both the oxidation of 2-methylbenzo[h]quinoline and the Vilsmeier-Haack formylation of benzo[h]quinoline represent viable, albeit not fully optimized, pathways to this compound.
-
Method A (Oxidation) is likely to be the more direct route to the desired 2-substituted product, assuming the precursor 2-methylbenzo[h]quinoline is readily accessible. The use of modern, mild oxidation conditions is recommended to enhance reproducibility and minimize side reactions.
-
Method B (Vilsmeier-Haack Formylation) is a powerful and scalable formylation technique, but its application to benzo[h]quinoline requires careful investigation of regioselectivity.
For researchers requiring a reliable, small-to-medium scale synthesis of this compound with a high degree of certainty regarding the product's constitution, Method A, employing a modern oxidation protocol, is recommended as the initial approach. For applications where scalability is a primary concern and where optimization of regioselectivity is feasible, Method B presents a potentially more industrially viable option. Further experimental validation is necessary to fully establish the robustness and reproducibility of each protocol for this specific target molecule.
References
A Comparative Guide to the Formylation of Benzo[h]quinoline: Vilsmeier-Haack vs. Duff Reaction
For researchers and professionals in drug development and organic synthesis, the introduction of a formyl group onto a heterocyclic scaffold is a critical transformation. Benzo[h]quinoline, a privileged structure in medicinal chemistry, presents a unique challenge for regioselective formylation. This guide provides an objective comparison of two classical formylation methods, the Vilsmeier-Haack and the Duff reaction, for the derivatization of benzo[h]quinoline, supported by experimental data and detailed protocols.
Performance Comparison
The choice between the Vilsmeier-Haack and Duff reactions for the formylation of benzo[h]quinoline derivatives is dictated by the desired regioselectivity and the electronic nature of the substrate. The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[1] In contrast, the Duff reaction is typically employed for the ortho-formylation of phenols and other highly activated aromatic compounds.[2]
Experimental data on the formylation of benzo[h]quinolin-10-ol demonstrates a distinct difference in the outcomes of these two reactions. The Vilsmeier-Haack reaction leads to double formylation, while the Duff reaction can be controlled to achieve mono-formylation.
| Reaction | Substrate | Reagents | Product(s) | Yield (%) | Reference |
| Vilsmeier-Haack | Benzo[h]quinolin-10-ol | POCl₃, DMF, Chloroform | 10-hydroxybenzo[h]quinoline-7,9-dicarbaldehyde | Not Specified | [3] |
| Duff Reaction | Benzo[h]quinolin-10-ol | Hexamethylenetetramine, Acetic Acid | 10-hydroxybenzo[h]quinoline-9-carbaldehyde | Not Specified | [3] |
Table 1: Comparison of Vilsmeier-Haack and Duff Reactions for the Formylation of Benzo[h]quinolin-10-ol.
Reaction Mechanisms and Regioselectivity
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[4][5] This electrophilic species then attacks the electron-rich positions of the aromatic substrate. For benzo[h]quinoline, the electron density is highest at the C7 and C9 positions of the phenanthridine ring system, leading to double formylation in the case of the activated benzo[h]quinolin-10-ol.
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[2] The reaction mechanism is thought to involve the electrophilic attack of an iminium ion derived from HMTA.[2] In the case of phenols, the reaction typically occurs at the position ortho to the hydroxyl group, which explains the observed mono-formylation at the C9 position of benzo[h]quinolin-10-ol.
Experimental Protocols
Vilsmeier-Haack Formylation of Benzo[h]quinolin-10-ol[3]
Reagents:
-
Benzo[h]quinolin-10-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (dry)
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Crushed ice
Procedure:
-
To a solution of dry chloroform (6.5 mL) and dry DMF (0.8 mL, 32.0 mmol), add POCl₃ (3.2 mL, 4.0 mmol) at 0 °C.
-
Stir the mixture for one hour at 0 °C.
-
Add benzo[h]quinolin-10-ol (8.0 mmol) to the reaction mixture.
-
Bring the resulting mixture to a gentle reflux and maintain for 16 hours.
-
Quench the reaction by adding crushed ice.
-
Neutralize the mixture to a pH of 6–7 with a 10% aqueous solution of Na₂CO₃.
-
Separate the organic layer and process for product isolation.
Duff Formylation of Benzo[h]quinolin-10-ol[3]
Reagents:
-
Benzo[h]quinolin-10-ol
-
Hexamethylenetetramine (HMTA)
-
Acetic acid
Procedure:
-
A detailed protocol for the Duff formylation of benzo[h]quinolin-10-ol is mentioned in the synthesis of its derivatives, indicating the use of hexamethylenetetramine and acetic acid.[3] While the specific quantities and reaction time are not detailed for this particular substrate in the provided source, a general Duff reaction involves heating the substrate with HMTA in an acidic medium like acetic acid or glycerol/boric acid.[2]
Logical Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Assessment of Benzo[h]quinoline-2-carbaldehyde, with a Focus on High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of novel heterocyclic compounds such as Benzo[h]quinoline-2-carbaldehyde, a crucial starting material in medicinal chemistry and materials science, the accurate determination of purity is paramount. This guide provides a comparative overview of analytical methodologies for assessing the purity of this compound, with a detailed focus on the widely adopted High-Performance Liquid Chromatography (HPLC) technique. The information presented herein is designed to assist researchers in selecting and implementing appropriate quality control measures.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-Phase HPLC (RP-HPLC) is the most common and effective method for determining the purity of this compound and related aromatic aldehydes. This technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Representative HPLC Purity Analysis
While specific application notes for this compound are not widely published, a standard RP-HPLC method can be readily developed based on the analysis of analogous quinoline derivatives and aromatic aldehydes. A typical analytical-scale separation would yield a chromatogram where the area of the main peak, corresponding to this compound, is compared to the total area of all detected peaks to calculate the percentage purity. Commercial suppliers of this compound typically report a purity of 95% or higher, a value readily verifiable by HPLC.[1][2][3]
Table 1: Representative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Instrumentation | HPLC system with UV-Vis or Diode Array Detector (DAD) |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |
| (often with a modifier like 0.1% formic acid) | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~254 nm or 360 nm (for derivatized aldehydes) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Accurately weighed sample dissolved in mobile phase or a compatible organic solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL, followed by filtration through a 0.45 µm syringe filter. |
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the desired ratio (e.g., 65:35 v/v). Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
-
Instrument Setup and Equilibration: Set up the HPLC system with the parameters outlined in Table 1. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard solution to determine the retention time of the main peak. Subsequently, inject the sample solution.
-
Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool for purity determination, other methods can provide complementary information or may be more suitable in certain contexts.
Table 2: Comparison of Purity Assessment Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between stationary and mobile phases. | High resolution and sensitivity; quantitative; can separate closely related impurities. | Requires specialized equipment and trained personnel. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for volatile impurities; high sensitivity. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Simple, rapid, and inexpensive; good for qualitative assessment. | Lower resolution than HPLC; not easily quantifiable. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | Simple and rapid; a sharp melting point indicates high purity. | Insensitive to small amounts of impurities; not applicable to liquids or amorphous solids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Can identify and quantify impurities if their structures are known. | Lower sensitivity than chromatographic methods for impurity detection; requires expensive instrumentation. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's functional groups. | Provides information about the presence of functional groups; can detect impurities with different functional groups. | Not typically used for quantitative purity analysis unless for specific known impurities. |
Conclusion
For the definitive quantitative purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) is the recommended method due to its high resolution, sensitivity, and reproducibility. It is capable of separating the main component from structurally similar impurities, providing a reliable percentage purity value. Other methods such as Gas Chromatography, Thin-Layer Chromatography, and melting point analysis can serve as valuable orthogonal or screening techniques. Spectroscopic methods like NMR and IR are powerful for structural confirmation but are generally less suited for the detection of unknown, low-level impurities. The choice of method will ultimately depend on the specific requirements of the research or application, including the need for quantitative data, the nature of potential impurities, and the available instrumentation.
References
A Spectroscopic Guide to Benzo[h]quinoline-2-carbaldehyde Derivatives for Researchers
For Immediate Release
A comprehensive guide offering a spectroscopic comparison of Benzo[h]quinoline-2-carbaldehyde derivatives has been compiled to aid researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the spectroscopic properties of these compounds, supported by experimental data and protocols, to facilitate their application in scientific research and drug discovery.
Benzo[h]quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. These compounds have shown potential as anticancer agents, with mechanisms of action that include the induction of oxidative stress- Dmediated DNA damage and the inhibition of key cell cycle regulators like cyclin-dependent kinase-2 (CDK2).[1][2] Understanding the structural and electronic properties of these molecules through spectroscopic analysis is crucial for the development of new therapeutic agents.
This guide focuses on the spectroscopic characteristics of this compound and its derivatives, presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) and Fluorescence spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. This data is essential for compound characterization and for understanding structure-activity relationships.
Table 1: ¹H NMR Spectroscopic Data of this compound and Related Derivatives
| Compound/Derivative | Solvent | Chemical Shift (δ, ppm) and Multiplicity of Aldehyde Proton | Key Aromatic Proton Signals (δ, ppm) |
| Quinoline-2-carbaldehyde | CDCl₃ | 10.23 (s) | 8.31 (d), 8.25 (d), 8.03 (d), 7.90 (d), 7.83 (dd), 7.69 (t) |
| 10-Hydroxybenzo[h]quinoline-9-carbaldehyde | DMSO-d₆ | - | 9.04 (d), 8.66 (m), 8.61 (d), 8.19 (d), 8.10-8.03 (d), 7.99-7.92 (m), 7.83 (m) |
| 3-Chlorobenzo[f]quinoline-2-carbaldehyde Derivative (Pyrazolone adduct) | - | - | Singlet signal for methyl protons |
Table 2: ¹³C NMR Spectroscopic Data of this compound and Related Derivatives
| Compound/Derivative | Solvent | Chemical Shift (δ, ppm) of Aldehyde Carbonyl | Key Aromatic Carbon Signals (δ, ppm) |
| Quinoline-2-carbaldehyde | CDCl₃ | 193.9 | 152.7, 148.0, 137.5, 130.6, 130.5, 130.2, 129.3, 128.0, 117.5 |
| 10-Hydroxybenzo[h]quinoline-9-cyanoacrylic acid | DMSO-d₆ | - | 165.20, 162.17, 146.40, 142.74, 138.59, 134.00, 128.97, 128.16, 126.29, 125.44, 122.28, 120.56, 119.88, 118.66, 117.85, 114.99, 114.88, 111.13 |
Table 3: IR Spectroscopic Data of this compound and Related Derivatives
| Compound/Derivative | Sample Phase | C=O Stretching Frequency (ν, cm⁻¹) of Aldehyde | Other Key Frequencies (ν, cm⁻¹) |
| 3-Chlorobenzo[f]quinoline-2-carbaldehyde Derivative (Imidazoline adduct) | - | - | 3150 (N-H), 1640 (C=N) |
| 10-Hydroxybenzo[h]quinoline-7,9-dicarbaldehyde | KBr | - | - |
Table 4: UV-Vis Absorption and Photoluminescence Data of Benzo[h]quinoline Derivatives
| Compound/Derivative | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| 10-Hydroxybenzo[h]quinoline-9-cyanoacrylic acid | Methanol | 285, 380, 484 | 595 |
| 10-Hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid | Methanol | 299, 400, 523 | 643 |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques as described in the cited literature. A general overview of the methodologies is provided below.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: FTIR spectra are commonly recorded using the KBr pellet technique or with an ATR (Attenuated Total Reflectance) accessory. The spectra are typically scanned over the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent, such as methanol or dimethylformamide (DMF).[3] Photoluminescence (PL) spectra are measured using a spectrofluorometer, with the excitation wavelength set at or near the absorption maximum of the compound.[3]
Visualizing the Mechanism of Action
To illustrate the potential biological mechanism of Benzo[h]quinoline derivatives, a diagram of the proposed signaling pathway leading to anticancer activity is provided below. As suggested by recent studies, these compounds can induce apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and the inhibition of critical cell cycle proteins like CDK2.[1]
Caption: Proposed anticancer mechanism of Benzo[h]quinoline derivatives.
The experimental workflow for the synthesis and spectroscopic characterization of these compounds is a critical process for ensuring the purity and confirming the structure of the synthesized molecules.
Caption: General experimental workflow for synthesis and characterization.
This guide serves as a valuable resource for researchers working with this compound derivatives, providing a foundation for further exploration of their chemical and biological properties. The presented data and protocols are intended to streamline the research process and foster the development of novel compounds with therapeutic potential.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Synthesis, anticancer activity and docking study of novel benzo[h]quin" by Marwa A. Khodair, Mosaad S. Mohamed et al. [tast.researchcommons.org]
- 3. New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Benzo[h]quinoline-2-carbaldehyde
For researchers and professionals in the vanguard of drug development, the responsible management and disposal of chemical reagents like Benzo[h]quinoline-2-carbaldehyde is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach grounded in the known hazards of its structural analogs—quinolines and aromatic aldehydes—is essential. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound.
Core Principle: Treat as Hazardous Waste
This compound, like many quinoline derivatives, should be regarded as hazardous waste due to potential toxicity, carcinogenicity, and harm to aquatic life.[1][2][3] Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or poured down the drain.[1][2]
Hazard Profile of Structurally Similar Compounds
To underscore the importance of these procedures, the following table summarizes the hazards associated with related quinoline compounds.
| Hazard Classification | Description | Related Compound |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | Benzo[h]quinoline |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5][6] | Quinoline-3-carbaldehyde, Benzo[h]quinoline |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5][6] | Quinoline-3-carbaldehyde, Benzo[h]quinoline |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5][6][7] | Quinoline-3-carbaldehyde, Quinoline-2-carbaldehyde, 7,8-Benzoquinoline |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[3][8] | Quinoline |
Detailed Disposal Protocol
This protocol provides a systematic approach to ensure the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste materials, it is mandatory to wear the appropriate PPE to minimize exposure.
-
Gloves: Nitrile or other chemical-resistant gloves are required.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[1][2]
-
Lab Coat: A full-length laboratory coat must be worn to protect skin and clothing.[2]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[2]
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Labware:
Step 3: Storage of Hazardous Waste
Store all collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[1]
-
Ensure all containers are tightly sealed.[5]
-
The storage area should be well-ventilated.[5]
-
The use of secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[1]
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1]
-
Provide a complete inventory of the waste you have collected.[1]
-
Chemical waste generators are responsible for ensuring complete and accurate classification of the waste in accordance with local, regional, and national regulations.[7][10]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. Benzo(h)quinoline | C13H9N | CID 9191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling Benzo[h]quinoline-2-carbaldehyde
This guide provides critical safety and logistical information for the handling and disposal of Benzo[h]quinoline-2-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Compound Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The required PPE is summarized in the table below.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Minimum Requirement) | Safety Goggles | Must meet ANSI Z87.1 1989 or European Standard EN166 to protect against chemical splashes.[3][5] |
| Nitrile Gloves | Provides good short-term protection against a range of chemicals. Inspect before each use and replace immediately if contaminated. For prolonged contact, consider double-gloving or using heavier-duty gloves.[5][6] | |
| Laboratory Coat | A flame-resistant lab coat, fully buttoned, is necessary to protect skin and clothing.[5] | |
| Closed-toe Shoes | Footwear must completely cover the feet to offer protection from spills.[5] | |
| Secondary (Recommended for specific procedures) | Face Shield | Required for procedures with a risk of explosion, significant splashing, or highly exothermic reactions.[5][7] |
| Chemical-resistant Apron | Recommended when handling larger quantities or during procedures with a high risk of splashing. Made of materials like vinyl, PVC, or rubber.[8] | |
| Respiratory Protection | An air-purifying respirator should be used if engineering controls like a fume hood are insufficient to control airborne dust or aerosols, particularly when handling the compound as a powder.[5][9] |
Safe Handling and Operational Protocol
Strict adherence to the following procedures is crucial for minimizing exposure and preventing contamination.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[2][6]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][3]
2. Procedural Steps:
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin and eyes.[6]
-
Avoid Inhalation: Do not breathe in dust or aerosols of the compound.[1][6]
-
Weighing: When weighing the powdered compound, perform this task inside a fume hood or a ventilated enclosure to prevent the inhalation of fine particles.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[10]
3. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3][6]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and other disposable items, in a designated and clearly labeled hazardous waste container.[10]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."[10]
-
Disposal Method: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[2] Never dispose of this chemical down the drain or in regular trash.[10]
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for proper disposal.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
